5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYALTXITHNDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719212 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-75-3 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Abstract
This in-depth technical guide delineates a strategic, multi-step synthesis for the highly functionalized heterocyclic compound, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of 7-azaindole, represents a valuable scaffold in medicinal chemistry and drug discovery programs. The synthetic pathway is designed for regiochemical precision, commencing from the readily available 1H-pyrrolo[2,3-b]pyridine. Each synthetic transformation—chlorination, iodination, and bromination—is detailed with mechanistic insights and procedural considerations to ensure reproducibility and high purity of the final product. This document serves as a crucial resource for researchers, chemists, and professionals in drug development, providing a robust framework for the synthesis of this and structurally related poly-halogenated 7-azaindoles.
Introduction: The Strategic Importance of Substituted 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability. Consequently, 7-azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.
The targeted synthesis of poly-substituted 7-azaindoles, such as this compound, presents a significant synthetic challenge due to the need for precise regiocontrol in the introduction of multiple halogen substituents. The electronic nature of both the pyrrole and pyridine rings, and the directing effects of existing substituents, must be carefully considered to achieve the desired substitution pattern. This guide proposes a logical and efficient synthetic sequence, grounded in established reactivity principles of the 7-azaindole core.
Proposed Synthetic Strategy: A Sequential Halogenation Approach
The synthesis of this compound can be strategically achieved through a three-step sequential halogenation of the parent 7-azaindole. The proposed order of these reactions is critical for achieving the desired regioselectivity. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols and Mechanistic Rationale
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The introduction of a chlorine atom at the C4 position of the 7-azaindole scaffold is the initial key transformation. Direct electrophilic chlorination of the pyridine ring is challenging due to its electron-deficient nature. A more effective strategy involves the initial N-oxidation of the pyridine nitrogen, which activates the pyridine ring for subsequent nucleophilic substitution.
Reaction Scheme:
-
N-Oxidation: 1H-pyrrolo[2,3-b]pyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to form 1H-pyrrolo[2,3-b]pyridine-7-N-oxide.
-
Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). The N-oxide functionality makes the C4 position susceptible to nucleophilic attack by the chloride ion.
Caption: Reaction sequence for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol:
-
Part A: N-Oxidation
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable organic solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.1-2.0 eq) dropwise at room temperature.[1]
-
Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine-7-N-oxide.
-
-
Part B: Chlorination
-
Suspend the 1H-pyrrolo[2,3-b]pyridine-7-N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Further purification can be achieved by recrystallization or column chromatography.
-
Causality of Experimental Choices: The N-oxidation step is crucial as it electronically activates the pyridine ring, making the C4 and C6 positions more susceptible to nucleophilic attack. POCl₃ serves as both the chlorinating agent and a dehydrating agent in the subsequent substitution reaction.
Step 2: Synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
With the C4 position chlorinated, the next step is the regioselective iodination of the pyrrole ring at the C3 position. The pyrrole ring of the 7-azaindole nucleus is more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. The C3 position is the most nucleophilic carbon on the pyrrole ring, directing electrophilic attack to this site.[2]
Reaction Scheme: 4-Chloro-1H-pyrrolo[2,3-b]pyridine is treated with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine in the presence of a base.
Caption: Iodination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol:
-
Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Causality of Experimental Choices: NIS is a mild and efficient electrophilic iodinating agent that provides good regioselectivity for the C3 position of the electron-rich pyrrole ring. The reaction proceeds under neutral conditions, which is advantageous for the stability of the 7-azaindole core.
Step 3: Synthesis of this compound
The final step is the regioselective bromination at the C5 position. The existing electron-withdrawing halogen substituents at C3 and C4 deactivate the pyrrole and pyridine rings, respectively, towards further electrophilic substitution. However, the C5 position remains the most activated position on the pyridine ring for electrophilic attack. A similar regioselective bromination at C5 has been reported for the analogous 4-chloro-3-nitro-7-azaindole.[3][4]
Reaction Scheme: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is treated with an electrophilic brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent.
Caption: Bromination of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol:
-
To a cooled (0 °C) solution of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at low temperature for a specified period, monitoring for the consumption of the starting material by LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.
Causality of Experimental Choices: The use of a strong acid like concentrated sulfuric acid as the solvent protonates the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack. However, it also facilitates the generation of a potent electrophilic bromine species from NBS. The electron-withdrawing nature of the substituents at C3 and C4 directs the incoming electrophile to the C5 position, leading to the desired product with high regioselectivity.
Data Summary
| Step | Starting Material | Product | Reagents | Key Conditions |
| 1A | 1H-Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine-7-N-oxide | H₂O₂ / Acetic Acid | 70-80 °C |
| 1B | 1H-Pyrrolo[2,3-b]pyridine-7-N-oxide | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | POCl₃ | Reflux |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide (NIS) | Room Temperature |
| 3 | 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | This compound | N-Bromosuccinimide (NBS) / H₂SO₄ | 0 °C to RT |
Conclusion
The synthesis of this compound is a challenging yet achievable goal through a well-designed, sequential halogenation strategy starting from 7-azaindole. The key to success lies in the judicious choice of reagents and reaction conditions to control the regioselectivity of each halogenation step. The proposed pathway, involving initial C4-chlorination via an N-oxide intermediate, followed by C3-iodination and subsequent C5-bromination, provides a logical and scientifically sound approach. This guide offers a comprehensive framework for the synthesis of this and other complex, poly-halogenated 7-azaindole derivatives, which are of significant interest in contemporary drug discovery.
References
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1004–1009. [Link]
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Herbert, R. B., & Mann, J. (1982). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1523-1532. [Link]
Sources
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-75-3)
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and versatile heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide delineates the compound's physicochemical properties, proposes a detailed multi-step synthesis, and offers expert insight into its characterization. A central focus is placed on the strategic, regioselective functionalization of its three distinct halogen atoms (I, Br, Cl) through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to guide researchers in leveraging this compound's unique reactivity profile for the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold in modern drug design.[1][2] Its presence in a multitude of clinically evaluated and approved kinase inhibitors, such as Vemurafenib and Dabrafenib, underscores its importance.[3][4]
The subject of this guide, this compound, represents a third-generation building block, offering medicinal chemists three distinct and orthogonally reactive handles for molecular elaboration. The differential reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions allows for a programmed, sequential introduction of diverse substituents, enabling the rapid construction of compound libraries and the fine-tuning of structure-activity relationships (SAR).
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 1092579-75-3[5] |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 357.37 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) |
| Purity (Typical) | >96%[6] |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.5 ppm (br s, 1H, N-H): The pyrrole N-H proton is typically broad and downfield.
-
δ ~8.5 ppm (s, 1H, H-6): The H-6 proton is adjacent to the pyridine nitrogen and deshielded by the C5-Bromo group.
-
δ ~7.9 ppm (s, 1H, H-2): The H-2 proton of the pyrrole ring.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~148.5 (C)
-
δ ~145.0 (C)
-
δ ~132.0 (CH)
-
δ ~128.0 (C)
-
δ ~118.0 (C)
-
δ ~115.0 (C)
-
δ ~85.0 (C-I): The carbon bearing the iodine is expected to be significantly upfield due to the heavy atom effect.
Synthesis and Purification
The synthesis of this tri-halogenated scaffold is a multi-step process commencing from the commercially available 7-azaindole. The proposed pathway is based on established regioselective halogenation methodologies for the 7-azaindole ring system, particularly drawing from a robust synthesis of the analogous 3-nitro derivative.[7] The key is the sequential and controlled introduction of the three different halogens.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Azaindole N-oxide
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.
Step 2: Synthesis of 4-Chloro-7-azaindole
-
In a flask equipped with a reflux condenser, add 7-azaindole N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, ~5.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) to pH > 8.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7-azaindole.
Step 3: Synthesis of 4-Chloro-3-iodo-7-azaindole Causality: The C3 position of the 7-azaindole pyrrole ring is highly activated towards electrophilic substitution. Iodination can be achieved under basic conditions which deprotonate the pyrrole nitrogen, further increasing the nucleophilicity of the ring.
-
Dissolve 4-chloro-7-azaindole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add powdered potassium hydroxide (KOH, ~1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add N-iodosuccinimide (NIS, ~1.2 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction for 2-5 hours until completion is confirmed by TLC/LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the desired product.[8]
Step 4: Synthesis of this compound Causality: The C5 position is the most activated position on the pyridine ring for electrophilic aromatic substitution. N-Bromosuccinimide is an effective brominating agent for this transformation.
-
Dissolve 4-chloro-3-iodo-7-azaindole (1.0 eq) in a solvent such as acetonitrile or DCM.
-
Add N-bromosuccinimide (NBS, ~1.1 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the solvent.
-
The crude product can be purified by crystallization or column chromatography on silica gel to afford the final product.[7]
Chemical Reactivity and Regioselective Functionalization
The primary synthetic utility of this molecule lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl. This allows for a stepwise and site-selective introduction of different functionalities.
Protocol: Selective C3-Sonogashira Coupling
This protocol is designed to selectively couple a terminal alkyne at the most reactive C3-iodo position. The use of a copper co-catalyst and mild conditions helps to avoid reaction at the C5-bromo site.[2][9]
-
To a degassed mixture of this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq) in a suitable solvent (e.g., DMF or THF), add triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-5-bromo-4-chloro-7-azaindole.
Protocol: Selective C3-Suzuki-Miyaura Coupling
This protocol achieves selective arylation or vinylation at the C3 position. Careful selection of the palladium catalyst and base is crucial for maintaining selectivity.[6][10]
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the 3-aryl-5-bromo-4-chloro-7-azaindole.
Subsequent Functionalization at C5 and C4
Once the C3 position is functionalized, the C5-bromo position becomes the next target. Suzuki-Miyaura or Buchwald-Hartwig amination reactions can typically be performed at this position by employing higher temperatures (e.g., >100 °C) and different catalyst/ligand systems (e.g., those employing bulky phosphine ligands like XPhos or SPhos). The C4-chloro position is the most challenging to functionalize and generally requires more forcing conditions, such as high-temperature Buchwald-Hartwig amination with a strong base and a highly active catalyst system.
Applications in Drug Discovery
This tri-halogenated scaffold is an exceptionally valuable starting material for the synthesis of libraries of kinase inhibitors. Its structure is primed for derivatization to create analogues of known drugs that target the ATP-binding site of kinases.
-
BRAF Inhibitors: The 7-azaindole core is central to BRAF inhibitors like Vemurafenib (PLX4032) and Dabrafenib.[4][11] Using this compound, researchers can systematically and sequentially introduce the aryl groups and side chains characteristic of these inhibitors, or explore novel substitutions at the C3, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Other Kinase Targets: The scaffold has been employed in the development of inhibitors for a wide range of other kinases, including SGK-1, JAK, and PI3K, making this building block relevant for numerous therapeutic areas in oncology and inflammatory diseases.[12][13][14]
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds and research chemicals.[2][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
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- Le, T. N., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate.
- He, G., et al. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Herbert, R. H., et al. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
- Forte, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Guillorit, J., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
- Fisher, S. M., et al. (2012). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Matrix Biology.
- ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Frontiers in Bioengineering and Biotechnology. (2023). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Google Patents. (n.d.). US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds.
- Reagentia. (n.d.). This compound (1 x 100 mg).
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central.
- Lee, D., et al. (2022). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules.
- DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
- Journal of Pharmaceutical and Chemical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
- MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- PubMed. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Pharmaceutical and Chemical Research.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
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- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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- PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof.
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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and analytical strategies required for the definitive structure elucidation of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The strategic application of advanced spectroscopic and crystallographic techniques is detailed, underpinned by a rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction
This compound is a halogen-rich heterocyclic compound belonging to the 7-azaindole family. The 7-azaindole scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, making it a valuable motif in the design of various therapeutic agents, including kinase inhibitors. The specific substitution pattern of bromine, chlorine, and iodine on this scaffold is anticipated to modulate its physicochemical properties and biological activity, making its unequivocal structural confirmation a critical step in any research and development endeavor.
This document outlines a systematic approach to confirming the molecular structure of this complex halogenated heterocycle, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely involve the direct iodination of the precursor, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.
A general procedure for the iodination at the 3-position of a similar heterocyclic core, pyrazolo[3,4-b]pyridine, involves the use of iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.[1] This method is expected to be adaptable for the synthesis of the target compound.
Caption: Proposed synthetic route to the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. For this compound, we expect to observe signals for the two aromatic protons on the pyridine ring and the N-H proton of the pyrrole ring.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~7.5 - 8.0 | Singlet | - | The C2-proton is on the electron-rich pyrrole ring and adjacent to the electron-withdrawing iodine at C3. |
| H6 | ~8.0 - 8.5 | Singlet | - | The C6-proton is on the pyridine ring, influenced by the adjacent nitrogen and the bromine at C5. |
| N1-H | ~11.0 - 13.0 | Broad Singlet | - | The N-H proton of pyrroles and indoles typically appears as a broad signal at a downfield chemical shift.[2] |
Note: The absence of a proton at C4 will result in the H2 and H6 protons appearing as singlets, assuming no significant long-range coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often employed to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125 - 135 | Aromatic CH carbon in the pyrrole ring. |
| C3 | ~70 - 80 | Carbon bearing the iodine atom; significantly shielded. |
| C3a | ~120 - 130 | Quaternary carbon at the ring junction. |
| C4 | ~130 - 140 | Carbon bearing the chlorine atom. |
| C5 | ~110 - 120 | Carbon bearing the bromine atom. |
| C6 | ~140 - 150 | Aromatic CH carbon in the pyridine ring. |
| C7a | ~145 - 155 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
2D NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of proton-proton coupling between H2 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for C2/H2 and C6/H6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the connectivity across multiple bonds. Key expected correlations that would confirm the structure include:
-
H2 to C3, C3a, and C7a
-
H6 to C4, C5, and C7a
-
N1-H to C2, C3a, and C7a
-
Caption: Workflow for NMR-based structure elucidation.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for confirming the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. The presence of bromine and chlorine, with their distinct isotopic distributions, will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Isotopic Pattern for the Molecular Ion [M]⁺:
| Isotope Combination | Relative Abundance |
| ⁷⁹Br³⁵Cl | 100% |
| ⁸¹Br³⁵Cl | ~98% |
| ⁷⁹Br³⁷Cl | ~32% |
| ⁸¹Br³⁷Cl | ~31% |
This unique pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.
Fragmentation Pattern
Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern will provide further structural information. Expected fragmentations include the loss of iodine, bromine, and chlorine atoms, as well as the cleavage of the pyrrole or pyridine rings.
Part 3: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.
Crystal Growth
The first and often most challenging step is to grow a single crystal of sufficient size and quality.[3] Common methods for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. As the anti-solvent vapor diffuses into the solution, the solubility of the compound decreases, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to determine the electron density map of the molecule, from which the atomic positions can be determined. This will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry of this compound.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The comprehensive structure elucidation of this compound requires a multi-faceted analytical approach. The synergistic use of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography provides a self-validating system for the unequivocal confirmation of its molecular structure. Each technique offers unique and complementary information, and their combined application ensures the highest level of scientific integrity and trustworthiness in the characterization of this novel and potentially valuable compound.
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The Diverse Biological Landscape of Substituted 1H-Pyrrolo[2,3-b]pyridines: A Technical Guide for Drug Discovery
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, has made it a compelling starting point for the design of novel therapeutic agents. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom imparts unique physicochemical properties to the 7-azaindole core, influencing its hydrogen bonding capacity, dipole moment, and metabolic stability. This guide provides an in-depth exploration of the multifaceted biological activities of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide array of human tumor cell lines. Their efficacy stems from the ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and migration.
Kinase Inhibition: A Dominant Mechanism of Action
A predominant mechanism through which 7-azaindole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in the progression of numerous cancers.[1][2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3.[1][2][3] For instance, compound 4h from one study demonstrated impressive inhibitory activity against FGFR1-4 with IC50 values of 7, 9, 25, and 712 nM, respectively.[2][3] This compound effectively inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and suppressed cell migration and invasion.[2][3] The binding mode of these inhibitors within the FGFR1 kinase domain has been investigated, revealing key interactions that contribute to their potency.[3]
-
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition: 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of MELK, a kinase implicated in tumor progression.[4][5] One optimized compound, 16h , exhibited an IC50 of 32 nM against MELK and demonstrated excellent anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cell lines with IC50 values ranging from 0.109 µM to 0.245 µM.[4][5] This compound was shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase.[4][5]
-
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition: Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as novel RSK2 inhibitors.[6] RSK2 is involved in signaling pathways that regulate cell growth and proliferation.[6] Several of these compounds exhibited potent RSK2 enzyme inhibitory activity, with IC50 values as low as 1.7 nM.[6] The lead compound, B1 , displayed strong anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells (IC50 = 0.13 µM) and demonstrated in vivo tumor growth inhibition.[6]
-
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a kinase involved in colorectal cancer.[7] Several derivatives have shown potent TNIK inhibition with IC50 values lower than 1 nM.[7] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for potent TNIK inhibition and to design new compounds with enhanced activity against colorectal cancer cells.
-
Other Kinase Targets: The versatility of the 7-azaindole scaffold is further highlighted by its activity against other kinases, including Cell Division Cycle 7 (Cdc7) kinase, where a derivative achieved an IC50 of 7 nM, and Polo-like kinase 4 (PLK4).[8][9] Additionally, these derivatives have been developed as highly selective and orally available Ataxia Telangiectasia Mutated (ATM) inhibitors, which have shown potent in vivo antitumor activity when combined with chemotherapy.[10]
Cyclin-Dependent Kinase (CDK) Inhibition and Apoptosis Induction
Nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antitumor activity in peritoneal mesothelioma models.[11] The most active compounds were found to act as cyclin-dependent kinase 1 (CDK1) inhibitors, leading to reduced cell proliferation and the induction of a caspase-dependent apoptotic response.[11]
Experimental Workflow: Evaluation of Anticancer Activity
A typical workflow for assessing the anticancer potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives involves a multi-tiered approach:
Caption: A generalized workflow for the preclinical evaluation of anticancer 1H-pyrrolo[2,3-b]pyridine derivatives.
Data Summary: Anticancer Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (Enzyme) | IC50 (Cell Proliferation) | Reference |
| B1 | RSK2 | MDA-MB-468 | 1.7 nM | 0.13 µM | [6] |
| 16h | MELK | A549, MDA-MB-231, MCF-7 | 32 nM | 0.109 - 0.245 µM | [4][5] |
| 4h | FGFR1 | 4T1 | 7 nM | Not specified in abstract | [2][3] |
| 42 | Cdc7 | Not specified | 7 nM | Not specified in abstract | [8] |
| Various | TNIK | Colorectal Cancer Cells | <1 nM | Not specified in abstract | [7] |
Antiviral Activity: A New Frontier in Infectious Disease Research
The 1H-pyrrolo[2,3-b]pyridine scaffold has also demonstrated significant promise as a source of novel antiviral agents.
Inhibition of SARS-CoV-2 Entry
In the ongoing search for effective treatments for COVID-19, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step in viral entry.[12] One derivative, ASM-7 , exhibited excellent antiviral activity with an EC50 of 0.45 µM in a pseudovirus entry assay, representing a 20-fold improvement over the initial hit compound.[12]
Inhibition of Influenza Virus Polymerase
Certain 7-azaindole derivatives have been reported as potent inhibitors of the influenza virus, targeting the PB2 subunit of the viral polymerase.[13][14] This subunit contains a cap-binding domain for host pre-mRNA, which is essential for viral transcription. By inhibiting this interaction, these compounds effectively block viral replication.
Signaling Pathway: Inhibition of SARS-CoV-2 Host Cell Entry
Caption: Mechanism of action for 7-azaindole derivatives in blocking SARS-CoV-2 entry.
Antimicrobial Activity: An Emerging Area of Investigation
While the anticancer and antiviral properties of 1H-pyrrolo[2,3-b]pyridines are well-documented, their potential as antimicrobial agents is a developing field of research. Studies on related pyrrolopyridine and pyrrole structures have shown promising antibacterial and antifungal activities. For example, some pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown potent activity against various bacteria and fungi.[15] Specifically, one compound exhibited antifungal activity comparable to ketoconazole against Candida sp., while another was highly active against several bacterial strains.[15] Further investigation is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives themselves. Research on pyrrolo[2,3-d]pyrimidines has also shown their potential as antibacterial, antifungal, and antiviral agents.[16]
Other Biological Activities: Expanding the Therapeutic Horizon
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology and virology. Derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), which are of interest for treating central nervous system diseases.[17] Additionally, they have been explored for their anti-inflammatory properties.[18]
Experimental Protocols: A Guide to Key Methodologies
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay (Example: FGFR Kinase Assay)
Objective: To determine the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Add kinase buffer, recombinant FGFR1 kinase, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several potent lead compounds with promising preclinical data. The emerging antiviral and antimicrobial activities of these derivatives open up new avenues for infectious disease research.
Future efforts in this field should focus on:
-
Structure-Based Drug Design: Leveraging co-crystal structures of 7-azaindole derivatives with their target proteins to design next-generation inhibitors with improved potency and selectivity.
-
Expansion of Biological Screening: Systematically evaluating optimized compounds against a wider range of biological targets, including other kinase families, viral proteins, and microbial enzymes.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies early in the drug discovery process to identify candidates with favorable drug-like properties.
The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense potential for the discovery of new and effective treatments for a wide range of human diseases.
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- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
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- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. URL
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models.
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
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- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. URL
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- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. URL
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An In-depth Technical Guide to the Nomenclature and Structural Significance of 5-Bromo-4-chloro-3-iodo-7-azaindole
This guide provides a comprehensive analysis of the chemical nomenclature for 5-Bromo-4-chloro-3-iodo-7-azaindole, a polysubstituted heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic principles underlying its name, explores its structural importance, and outlines a standard protocol for its structural verification.
The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry
The foundation of the target molecule is the 7-azaindole scaffold. This bicyclic aromatic heterocycle consists of a pyrrole ring fused to a pyridine ring. Its systematic IUPAC name is 1H-Pyrrolo[2,3-b]pyridine .[1][2] In the field of drug discovery, 7-azaindole is recognized as a "privileged structure." It frequently serves as a bioisostere of the natural indole ring, where the strategic replacement of a carbon atom with a nitrogen atom in the six-membered ring can modulate critical physicochemical properties.[3][4] These modulations, affecting pKa, solubility, and hydrogen bonding capacity, are instrumental in optimizing a drug candidate's target affinity and pharmacokinetic profile.[5] Consequently, the 7-azaindole framework is a cornerstone of numerous kinase inhibitors and other therapeutic agents.[4][6]
Systematic Nomenclature: Deconstructing the Name
The name "5-Bromo-4-chloro-3-iodo-7-azaindole" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this name requires a grasp of the standardized numbering system for the 1H-Pyrrolo[2,3-b]pyridine core.
Numbering the 7-Azaindole Scaffold
The numbering of the atoms in the bicyclic system follows a specific convention to ensure unambiguous naming of its derivatives. The sequence begins with the nitrogen atom of the pyrrole ring, which is assigned position 1. The numbering then proceeds around the five-membered ring before continuing to the atoms of the six-membered ring. The nitrogen atom in the pyridine ring is designated as position 7, lending the scaffold its common name, 7-azaindole.
The diagram below, generated using DOT language, illustrates this standard numbering convention.
Figure 2: Chemical structure of 5-Bromo-4-chloro-3-iodo-7-azaindole.
Physicochemical Properties and Significance
Polysubstituted halogenated 7-azaindoles are crucial building blocks in the synthesis of complex organic molecules. [7]The specific substitution pattern of 5-Bromo-4-chloro-3-iodo-7-azaindole provides multiple reactive handles for further chemical transformations, such as cross-coupling reactions, which are fundamental in constructing libraries of potential drug candidates. [8]The presence of halogens can also enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. [9]
| Property | Value | Source |
|---|---|---|
| Systematic Name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | [10] |
| CAS Number | 1092579-75-3 | [10] |
| Molecular Formula | C₇H₃BrClIN₂ | [10] |
| Molecular Weight | 397.37 g/mol | N/A |
| Appearance | Solid powder | |
Experimental Protocol: Structural Verification via NMR Spectroscopy
To ensure the trustworthiness of any synthesized compound, its structure must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structural elucidation of organic molecules. The protocol described below outlines a self-validating system for confirming the identity and substitution pattern of 5-Bromo-4-chloro-3-iodo-7-azaindole.
Objective
To acquire a ¹H (proton) NMR spectrum to confirm the positions of the substituents on the 7-azaindole core by analyzing the chemical shifts and coupling patterns of the remaining aromatic protons.
Materials and Equipment
-
Sample of 5-Bromo-4-chloro-3-iodo-7-azaindole
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ directly within a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a high signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis : Integrate the signals to determine the relative number of protons and analyze the chemical shifts (ppm) and coupling constants (Hz) for each signal.
Expected Results and Causality
The causality behind the experimental choice of ¹H NMR lies in its ability to provide a unique fingerprint of the molecule's proton environment. For 5-Bromo-4-chloro-3-iodo-7-azaindole, the substitution at positions 3, 4, and 5 leaves only two aromatic protons and the N-H proton.
-
Aromatic Protons : Two distinct signals are expected in the aromatic region of the spectrum (typically 7.0-8.5 ppm).
-
The proton at position 2 (C2-H) will appear as a singlet, as it has no adjacent proton neighbors to couple with.
-
The proton at position 6 (C6-H) will also appear as a singlet for the same reason. The differing electronic environments of C2 and C6 will result in distinct chemical shifts, confirming their unique positions.
-
-
N-H Proton : A broad singlet corresponding to the N1-H proton is expected, typically at a higher chemical shift (>10 ppm in DMSO-d₆). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
The presence of exactly two singlets in the aromatic region and one broad N-H signal would provide strong, validated evidence for the proposed substitution pattern, thereby confirming the identity of 5-Bromo-4-chloro-3-iodo-7-azaindole. Further confirmation can be obtained from ¹³C NMR spectroscopy. [11]
Conclusion
The nomenclature of 5-Bromo-4-chloro-3-iodo-7-azaindole is a direct and logical application of IUPAC rules to the foundational 7-azaindole scaffold. This molecule is more than a chemical name; it represents a highly functionalized and versatile building block in the rational design of new therapeutics. Its carefully arranged substituents offer multiple avenues for synthetic elaboration, making it a valuable asset for medicinal chemists. The integrity of its structure, and therefore its utility, is readily confirmed through standard and robust analytical techniques like NMR spectroscopy, underscoring the synergy between systematic chemical principles and empirical validation in modern scientific research.
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Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 7-Azaindole Compounds
The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core is a premier example of a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of the ubiquitous indole nucleus, it consists of a fused pyrrole and pyridine ring system. The strategic placement of a nitrogen atom at the 7-position imparts unique physicochemical properties, including altered hydrogen bonding capabilities, improved metabolic stability, and enhanced aqueous solubility compared to its indole counterpart.[2][3][4][5] These favorable characteristics have propelled the 7-azaindole motif to the forefront of drug development, leading to several FDA-approved therapeutics, most notably the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the CSF1R inhibitor Pexidartinib (Turalio®).[2][5]
The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can act as a bidentate hydrogen bond donor and acceptor, respectively.[3][4] This allows for high-affinity interactions with the hinge region of many protein kinases, making it a cornerstone for the development of a new generation of kinase inhibitors targeting cancers and inflammatory diseases.[2][4][6][7][8][9] Consequently, the development of robust, efficient, and versatile synthetic routes to access novel, diversely substituted 7-azaindoles remains a highly active and critical area of research for chemists and drug development professionals.[10]
This guide provides a detailed examination of the key synthetic strategies for constructing the 7-azaindole core, with a focus on explaining the causality behind methodological choices and highlighting state-of-the-art techniques that enable the rapid discovery of novel analogues.
Core Synthetic Strategies: From Classical Limitations to Modern Innovations
The synthesis of the 7-azaindole ring system presents unique challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer and Bartoli methods, inefficient or low-yielding.[3][5][11] This has necessitated the development of more sophisticated strategies, largely driven by advances in transition-metal catalysis.
Transition-Metal Catalyzed Annulation and Cross-Coupling
The most powerful and versatile approaches for constructing the 7-azaindole core rely on transition-metal catalysis. These methods offer broad substrate scope, excellent functional group tolerance, and high regioselectivity.
A highly efficient and atom-economical strategy involves the direct coupling of aminopyridines with alkynes, mediated by a Rh(III) catalyst.[3] This approach directly forges the pyrrole ring onto the pyridine core via a C-H activation and annulation cascade.
Causality and Mechanistic Insight: A primary challenge in this transformation is the high Lewis basicity of the aminopyridine starting material, which can coordinate to and deactivate the metal catalyst.[3][12][13] The key to success lies in a dual-role additive, typically a silver salt like AgSbF₆ or Ag₂CO₃.[3][12] The silver ion serves two critical functions:
-
Lewis Acid Activation: It coordinates to the pyridyl nitrogen, reducing its Lewis basicity and facilitating the directed C-H activation at the C3 position of the pyridine ring by the Rh(III) center.[3][13]
-
Oxidant: It regenerates the active Rh(III) catalyst from the Rh(I) species formed at the end of the catalytic cycle via reductive elimination.[3][12][13]
The general catalytic cycle is depicted below.
Palladium catalysis offers a robust and highly modular platform for 7-azaindole synthesis, typically involving the construction of the pyrrole ring from a pre-functionalized aminopyridine.
-
Sonogashira Coupling followed by Cyclization: This is a widely used two-step or one-pot sequence.[14][15] It begins with a Sonogashira cross-coupling between a 3-halo-2-aminopyridine and a terminal alkyne to form a 3-alkynyl-2-aminopyridine intermediate. Subsequent intramolecular cyclization, often promoted by a base (e.g., KOtBu), a Lewis acid, or even the palladium catalyst itself, yields the 7-azaindole core.[14][15] The power of this method lies in the commercial availability of a vast array of terminal alkynes, allowing for diverse substitutions at the C2 position.
-
Heck Reaction: Intramolecular Heck reactions provide another reliable route.[14][16] In this approach, an N-alkenyl-3-halo-2-aminopyridine is subjected to a palladium catalyst, which facilitates an intramolecular C-C bond formation to close the pyrrole ring.
The general workflow for these multi-step catalytic approaches is outlined below.
Modern Photoredox/Nickel Dual Catalysis
Reflecting the latest advances in synthetic methodology, photoredox catalysis offers a means to forge challenging bonds under exceptionally mild conditions.[17] A powerful example is the use of a dual catalytic system, combining a photoredox catalyst (like an Iridium or Ruthenium complex) with a Nickel cross-coupling catalyst, to perform Csp²–Csp³ cross-coupling reactions.[18][19][20]
Causality and Application: This method is particularly valuable for introducing saturated carbocyclic fragments (e.g., cycloalkyl groups) onto the 7-azaindole scaffold, which is a common strategy in medicinal chemistry to increase the fraction of sp³-hybridized carbons (Fsp³) and improve drug-like properties.[21] The photoredox catalyst, upon excitation by visible light (e.g., blue LEDs), generates a radical intermediate from a stable precursor (like an alkyl trifluoroborate salt). This radical then enters the Ni(I)/Ni(III) catalytic cycle to couple with a bromo-7-azaindole substrate. The entire process occurs at or near room temperature, showing excellent tolerance for sensitive functional groups.[18][19][21] This technique has been successfully implemented in both batch and continuous-flow setups, with the latter often providing improved yields and shorter reaction times.[18][19]
| Catalyst System | Substrate 1 | Substrate 2 | Light Source | Temp. | Yield Range | Reference |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | Bromo-7-azaindole | Potassium Cycloalkyltrifluoroborate | Blue LEDs | 30 °C | 45-85% | [18][19] |
| Ru(bpy)₃Cl₂ / NiBr₂·diglyme | Aryl Halide | Carboxylic Acid | Blue LEDs | RT | 50-90% | [17] |
Alkali-Amide Controlled Domino Reactions
Recent innovations have focused on developing highly selective one-pot procedures that build the core and install substituents simultaneously. A notable example is the domino reaction between 2-fluoro-3-methylpyridine and various arylaldehydes.[5]
Causality of Selectivity: In a remarkable display of cation-controlled selectivity, the choice of the alkali-amide base dictates the final product. Using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) exclusively produces the saturated 7-azaindoline scaffold. In contrast, switching to potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors an elimination step, leading directly to the aromatic 7-azaindole product.[5] This method provides a streamlined, oxidant-free pathway to N-H free 7-azaindoles, which are primed for further functionalization.[5]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2,3-Diphenyl-7-Azaindole
This protocol is representative of the C-H activation/annulation strategy, adapted from established literature.[3][13]
Materials:
-
N-pivaloyl-2-aminopyridine (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-pivaloyl-2-aminopyridine (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon gas three times.
-
Add anhydrous DCE (1.0 mL) via syringe, followed by diphenylacetylene (0.24 mmol, 1.2 equiv).
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of celite to remove insoluble silver salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude pivaloyl-protected 7-azaindole is then subjected to deprotection. Add a 2M solution of NaOH in methanol and stir at 60 °C for 4 hours.
-
Neutralize the mixture with 1M HCl, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diphenyl-7-azaindole.
Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture, the precise measurement of the catalytic components, and the dual role of the silver additives. The Ag₂CO₃ acts as both a base and an oxidant, while the AgSbF₆ serves as a potent Lewis acid and co-catalyst. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Conclusion and Future Outlook
The synthesis of novel 7-azaindole compounds has evolved significantly, moving from the limited application of classical methods to a rich and diverse field dominated by powerful transition-metal catalyzed reactions. Modern strategies such as C-H activation, photoredox catalysis, and selective domino reactions have revolutionized the ability of researchers to access this privileged scaffold.[10][22] These advanced methodologies provide the tools to rapidly generate libraries of complex and diversely functionalized 7-azaindoles, fueling the discovery pipeline for the next generation of therapeutics targeting a wide range of human diseases.[2][6][23] Future efforts will likely focus on developing even more sustainable and efficient catalytic systems, including those that utilize earth-abundant metals and further expand the scope of accessible chemical space.
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Spectroscopic Data for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. As a multi-halogenated derivative of the 7-azaindole scaffold, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related analogues to provide a robust predictive framework for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in identifying, synthesizing, and utilizing this compound.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the 7-azaindole core, which is anticipated to confer distinct chemical and biological properties. The differential reactivity of the three halogen substituents (iodine, bromine, and chlorine) offers a rich platform for selective functionalization through various cross-coupling reactions, making it a highly valuable synthetic intermediate.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
2.1.1. Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals in the aromatic region corresponding to the protons on the pyrrolo[2,3-b]pyridine core and one broad signal for the N-H proton. The predicted chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. For comparison, the experimental data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine shows signals at δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), and 6.50 (m, 1H, HC³) in DMF-d₇[1].
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~12.0 - 12.5 | br s | N-H | The N-H proton of 7-azaindoles is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. |
| ~8.4 - 8.6 | s | H-6 | The proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. The electron-withdrawing effects of the adjacent nitrogen and the halogens on the ring will shift this proton downfield. |
| ~7.8 - 8.0 | s | H-2 | The proton at the 2-position is also expected to be a singlet. The presence of the adjacent iodine at the 3-position will likely cause a downfield shift compared to the unsubstituted 7-azaindole. |
2.1.2. Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached halogens. The experimental ¹³C NMR data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ shows peaks at δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), and 100.0 (C³)[1].
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~148 - 150 | C-7a | This quaternary carbon is part of the pyridine ring and adjacent to a nitrogen atom, resulting in a downfield shift. |
| ~143 - 145 | C-6 | This carbon is deshielded by the adjacent nitrogen atom. |
| ~135 - 138 | C-4 | The attachment of a chlorine atom will cause a significant downfield shift for this carbon. |
| ~128 - 132 | C-2 | The chemical shift of this carbon will be influenced by the adjacent nitrogen and the overall electron density of the pyrrole ring. |
| ~115 - 118 | C-5 | The bromine substituent will cause a downfield shift at this position. |
| ~100 - 105 | C-3a | This is a quaternary carbon at the fusion of the two rings. |
| ~75 - 80 | C-3 | The carbon bearing the iodine atom is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect". |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a complex and highly characteristic molecular ion cluster due to the isotopic abundances of bromine and chlorine.
Predicted Molecular Ion Cluster:
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
-
Iodine Isotope: ¹²⁷I (100%)
This combination of isotopes will result in a series of molecular ion peaks. The most abundant peaks in the cluster are expected at m/z values corresponding to the combinations of the most abundant isotopes. The theoretical molecular weight for C₇H₃⁷⁹Br³⁵Cl¹²⁷IN₂ is 355.82 g/mol . The mass spectrum will exhibit a characteristic pattern of peaks separated by two mass units, reflecting the different isotopic combinations.
| Ion | Predicted m/z | Expected Relative Intensity |
| [M]⁺ (C₇H₃⁷⁹Br³⁵ClIN₂) | ~356 | Base Peak (100%) |
| [M+2]⁺ | ~358 | Complex pattern due to ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl |
| [M+4]⁺ (C₇H₃⁸¹Br³⁷ClIN₂) | ~360 | Lower intensity |
The fragmentation pattern in the mass spectrum will likely involve the loss of halogen atoms. The facile loss of the iodine radical is a probable fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond and the aromatic ring system.
| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale for Prediction |
| ~3400 - 3200 | N-H stretch | The N-H stretching vibration in 7-azaindoles is typically observed in this region and can be broad due to intermolecular hydrogen bonding[2]. |
| ~1600 - 1450 | C=C and C=N stretching | These bands are characteristic of the aromatic pyrrolo[2,3-b]pyridine ring system. |
| ~800 - 600 | C-X (X = Cl, Br, I) stretching | The carbon-halogen stretching vibrations are expected in the fingerprint region of the spectrum. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from a commercially available 7-azaindole derivative. A likely strategy would involve a sequence of halogenation reactions, taking advantage of the directing effects of the existing substituents.
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The starting material, 4-chloro-7-azaindole, can be selectively brominated at the 5-position using an electrophilic brominating agent such as N-bromosuccinimide (NBS). The chloro group at the 4-position would direct the incoming electrophile to the 5-position.
Step 2: Iodination of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
The resulting 5-bromo-4-chloro-7-azaindole can then be iodinated at the 3-position. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. Reagents like N-iodosuccinimide (NIS) are commonly used for the iodination of electron-rich heterocycles.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, derived from established principles and analysis of related compounds, offer a solid foundation for the identification and structural confirmation of this promising synthetic building block. The proposed synthetic pathway provides a logical and experimentally feasible route for its preparation. As a Senior Application Scientist, I am confident that this guide will prove to be an invaluable tool for researchers working at the forefront of drug discovery and development, enabling the efficient utilization of this versatile halogenated 7-azaindole derivative in the synthesis of novel bioactive molecules.
References
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
- Frontera, A., et al. (2020). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 25(23), 5698.
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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Novel Therapeutics
An In-Depth Technical Guide to Key Therapeutic Targets
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere for indole and purine systems, have positioned it as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the key therapeutic targets for 7-azaindole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of target engagement, structure-activity relationships, and the experimental methodologies crucial for advancing these promising compounds from the laboratory to clinical applications.
The versatility of the 7-azaindole core lies in its capacity to form critical hydrogen bond interactions with biological targets. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This bidentate hydrogen bonding capability is particularly effective in the ATP-binding pocket of protein kinases, making it a powerful hinge-binding motif.[1][2] Consequently, a significant portion of research on 7-azaindole derivatives has focused on the development of potent and selective kinase inhibitors for a multitude of diseases, most notably cancer.
Beyond kinases, the 7-azaindole scaffold has proven to be a versatile template for designing modulators of other important target classes, including G-protein coupled receptors (GPCRs), phosphodiesterases, and ion channels. This guide will illuminate the diverse therapeutic potential of this remarkable heterocyclic system.
Protein Kinases: The Primary Frontier for 7-Azaindole Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2] The 7-azaindole scaffold is exceptionally well-suited to target the ATP-binding site of kinases, leading to the development of numerous inhibitors with clinical significance.[1][2]
Mechanism of Kinase Inhibition: The Hinge-Binding Paradigm
The majority of 7-azaindole-based kinase inhibitors function as ATP-competitive inhibitors. The core scaffold masterfully mimics the adenine moiety of ATP, forming two crucial hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase catalytic domain.[1][2] This interaction anchors the inhibitor in the active site, allowing for further interactions of appended substituents with surrounding hydrophobic pockets and solvent-exposed regions, thereby dictating potency and selectivity.
Below is a generalized workflow for the development and validation of 7-azaindole-based kinase inhibitors.
Caption: A streamlined workflow for the discovery and development of 7-azaindole kinase inhibitors.
Key Kinase Targets and Representative Derivatives
The following table summarizes some of the key kinase targets for 1H-pyrrolo[2,3-b]pyridine derivatives, along with notable examples.
| Target Kinase | Disease Relevance | Representative Derivative(s) | Key Findings |
| B-RAF | Melanoma, various cancers | Vemurafenib | First FDA-approved 7-azaindole-based kinase inhibitor for the treatment of melanoma with the BRAF V600E mutation.[1][2][3] |
| PI3K | Cancer | Novel 7-azaindole sulfonamides | Potent pan-PI3K or isoform-specific inhibitors with subnanomolar activity and antiproliferative effects in cancer cell lines.[4][5] |
| FGFR | Cancer (breast, lung, bladder) | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent inhibitors of FGFR1, 2, and 3, inducing apoptosis and inhibiting migration and invasion of cancer cells.[6][7][8] |
| Cdc7 | Cancer | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Potent ATP-mimetic inhibitor with an IC50 value of 7 nM.[9][10] |
| JAK3 | Autoimmune diseases, organ transplant rejection | 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Potent and moderately selective JAK3 inhibitors that suppress IL-2-stimulated T cell proliferation.[11] |
| CDK8 | Colorectal Cancer | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | Potent type II CDK8 inhibitor that indirectly inhibits β-catenin activity and induces cell cycle arrest.[12] |
| TNIK | Colorectal Cancer | Substituted 1H-pyrrolo[2,3-b]pyridines | Potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) with activity against colorectal cancer cells. |
| ATM | Cancer | 1H-pyrrolo[2,3-b]pyridine derivatives | Highly selective and orally available ATM inhibitors that act as chemosensitizers in combination with irinotecan.[13] |
| ALK | Cancer | 7-azaindole based compounds | Potent inhibitors of both wild-type and mutant (L1196M) anaplastic lymphoma kinase.[14] |
| DYRK1A | Down syndrome, Alzheimer's disease, cancer | 6- and 7-azaindole derivatives | Specifically developed as DYRK1A inhibitors.[3][10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A crucial step in validating a potential kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Objective: To determine the IC50 value of a 7-azaindole derivative against a specific protein kinase.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent readout.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (7-azaindole derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation:
-
Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to define the dynamic range of the assay.
-
Run a known inhibitor of the target kinase as a reference compound to validate assay performance.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Beyond Kinases: Expanding the Therapeutic Landscape
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other important classes of therapeutic targets.
Phosphodiesterase 4B (PDE4B) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[15] PDE4B is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This makes PDE4B an attractive target for inflammatory and central nervous system (CNS) diseases.
Modulation of Ion Channels and Receptors
The 7-azaindole core has also been incorporated into molecules targeting ion channels and GPCRs.
-
GluN2B-Selective Negative Allosteric Modulators: 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor.[16][17][18] Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, and GluN2B-selective NAMs offer a potential therapeutic strategy with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.
-
CCR2 Antagonists: The CC-chemokine receptor-2 (CCR2) is involved in the migration of monocytes and macrophages to sites of inflammation. 7-azaindole derivatives have been investigated as CCR2 antagonists for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.[3][19]
-
Orai Calcium Channel Inhibitors: The Orai calcium channel is crucial for store-operated calcium entry in immune cells. Inhibition of this channel by 7-azaindole derivatives has shown anti-inflammatory effects in preclinical models of allergic inflammation.[3][19]
Antiviral and Other Applications
The therapeutic potential of 7-azaindole derivatives is not limited to chronic diseases.
-
HIV-1 Reverse Transcriptase Inhibitors: Several 7-azaindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, demonstrating submicromolar antiviral potency.[20]
-
SARS-CoV-2 Entry Inhibitors: In the context of the COVID-19 pandemic, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry into host cells.[21]
Structure-Activity Relationship (SAR) and Future Directions
The development of potent and selective 1H-pyrrolo[2,3-b]pyridine derivatives is heavily reliant on understanding their structure-activity relationships. Systematic modifications at various positions of the 7-azaindole core have provided valuable insights into the structural requirements for optimal target engagement. For instance, in the context of kinase inhibitors, substitutions at the 3- and 5-positions of the ring system are often crucial for achieving high potency and selectivity.[4][22]
The future of 7-azaindole-based drug discovery lies in the continued exploration of novel chemical space around this privileged scaffold. The application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the identification of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the exploration of this scaffold for targets beyond the well-trodden path of protein kinases holds immense promise for addressing a wide range of unmet medical needs.
Caption: The diverse therapeutic targets of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a versatile and highly valuable starting point for the design of novel therapeutics. Its remarkable success in the realm of kinase inhibition, exemplified by the FDA-approved drug Vemurafenib, has paved the way for the exploration of a much broader range of biological targets. This guide has provided a comprehensive overview of the key therapeutic targets for 7-azaindole derivatives, highlighting the mechanistic principles of their action and the experimental approaches for their validation. As our understanding of disease biology continues to evolve, the privileged scaffold of 7-azaindole is poised to play an even more significant role in the development of innovative medicines for a wide array of human diseases.
References
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- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (Source: PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/29950074/
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- The Azaindole Framework in the Design of Kinase Inhibitors. (Source: MDPI) URL: https://www.mdpi.com/1420-3049/23/11/2993
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (Source: Moroccan Journal of Chemistry) URL: https://revues.imist.ma/index.php/morjchem/article/view/35091
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (Source: ACS Publications) URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00223
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (Source: J-Stage) URL: https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_article
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (Source: ResearchGate) URL: https://www.researchgate.net/publication/322709217_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (Source: PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/38112108/
- Azaindole Therapeutic Agents. (Source: PMC) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8551469/
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Source: PMC) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6644558/
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (Source: PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/40570304/
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (Source: Moroccan Journal of Chemistry) URL: https://revues.imist.ma/index.php/morjchem/article/view/35091
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Source: RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06422a
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (Source: ResearchGate) URL: https://www.researchgate.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (Source: ACS Publications) URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00965
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (Source: PMC) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027739/
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (Source: RSC Publishing) URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra06422a
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (Source: PubMed Central) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418374/
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (Source: NIH) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437434/
- 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. (Source: ResearchGate) URL: https://www.researchgate.
- 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (Source: PMC) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6421534/
- Synthesis and pharmacological activities of 7-azaindole derivatives. (Source: ResearchGate) URL: https://www.researchgate.
- 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. (Source: PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/30891123/
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine. (Source: Pipzine Chemicals) URL: https://www.pipzine.com/product/2-methyl-1h-pyrrolo23-bpyridine-cas-113975-31-6
- Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. (Source: ResearchGate) URL: https://www.researchgate.net/publication/235623049_Discovery_of_7-azaindole_based_anaplastic_lymphoma_kinase_ALK_inhibitors_Wild_type_and_mutant_L1196M_active_compounds_with_unique_binding_mode
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Methodological & Application
Application Notes and Protocols for Orthogonal Suzuki Coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of Polysubstituted 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as hydrogen bonding capabilities and modified electronics, that are often exploited to enhance pharmacological activity and pharmacokinetic profiles. Consequently, substituted 7-azaindoles are integral components of numerous kinase inhibitors, antivirals, and other therapeutic agents.
The targeted synthesis of complex, polysubstituted 7-azaindoles is a critical endeavor in the exploration of new chemical space. Among the most powerful tools for forging carbon-carbon bonds in this context is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it exceptionally well-suited for late-stage functionalization and the generation of molecular diversity.
This application note provides a detailed guide for the selective and sequential Suzuki coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a highly versatile building block for the synthesis of trisubstituted 7-azaindoles. The distinct electronic and steric environments of the three halogen atoms, coupled with their inherent differences in reactivity towards palladium catalysts, allow for a predictable and controlled, step-wise introduction of diverse aryl, heteroaryl, and alkyl substituents.
The Principle of Chemoselectivity in Polyhalogenated Heterocycles
The cornerstone of the sequential functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds in the oxidative addition step of the Suzuki coupling catalytic cycle. This reactivity is primarily governed by the carbon-halogen bond dissociation energy (BDE), which follows the trend: C-I < C-Br < C-Cl.[6][7][8]
-
Carbon-Iodine (C-I) Bond: The weakest of the three, the C-I bond at the 3-position is the most susceptible to oxidative addition by a Palladium(0) catalyst. This allows for highly selective coupling at this position under mild reaction conditions.
-
Carbon-Bromine (C-Br) Bond: Intermediate in strength, the C-Br bond at the 5-position requires more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich ligands) to react. This enables selective coupling at the 5-position after the 3-iodo position has been functionalized.
-
Carbon-Chlorine (C-Cl) Bond: The strongest of the three, the C-Cl bond at the 4-position is the least reactive. Its coupling typically necessitates specialized, electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with higher temperatures and stronger bases.[9][10]
By carefully tuning the reaction conditions—specifically the catalyst, ligand, base, solvent, and temperature—it is possible to achieve orthogonal reactivity and selectively address each halogen in a stepwise manner.
Visualizing the Orthogonal Coupling Strategy
The following workflow diagram illustrates the sequential nature of the Suzuki coupling reactions on the trihalogenated 7-azaindole core.
Caption: Sequential Suzuki coupling workflow for this compound.
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific boronic acid/ester used and the desired scale of the reaction. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Selective Suzuki Coupling at the 3-Iodo Position
This protocol leverages the high reactivity of the C-I bond to achieve selective coupling under mild conditions, leaving the C-Br and C-Cl bonds intact.
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings of aryl iodides. It is generally effective under mild conditions and commercially available.
-
Base: A mild inorganic base like Na₂CO₃ or K₂CO₃ is sufficient to promote transmetalation without activating the less reactive C-Br and C-Cl bonds.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
-
Temperature: A relatively low temperature (80-90 °C) is sufficient for the C-I coupling and helps to prevent side reactions at the other halogenated positions.
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.1 - 1.3 |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | 0.03 - 0.05 (3-5 mol%) |
| Na₂CO₃ or K₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) | Solvent | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 eq.) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-Bromo-4-chloro-3-substituted-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Selective Suzuki Coupling at the 5-Bromo Position
This protocol is designed for the product obtained from Protocol 1. The increased reactivity required for the C-Br bond coupling is achieved through a more active catalyst system and higher temperatures.
Rationale for Conditions:
-
Catalyst: Pd(dppf)Cl₂ is a more robust and active catalyst than Pd(PPh₃)₄, making it well-suited for the coupling of aryl bromides. The dppf ligand enhances catalyst stability and promotes efficient oxidative addition.
-
Base: A stronger base such as K₃PO₄ or Cs₂CO₃ is often beneficial for C-Br couplings.
-
Temperature: A higher temperature (100-110 °C) is necessary to overcome the higher activation energy for the oxidative addition of the C-Br bond.
| Reagent | Purpose | Typical Amount (equivalents) |
| 5-Bromo-4-chloro-3-substituted-1H-pyrrolo[2,3-b]pyridine | Starting Material | 1.0 |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.2 - 1.5 |
| Pd(dppf)Cl₂ | Palladium(II) Catalyst | 0.03 - 0.05 (3-5 mol%) |
| K₃PO₄ or Cs₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) or Toluene/Water | Solvent | - |
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol 1, using the 5-bromo-4-chloro-3-substituted-1H-pyrrolo[2,3-b]pyridine as the starting material and Pd(dppf)Cl₂ as the catalyst.
-
Heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-24 hours for completion.
-
Follow the workup and purification procedure (steps 7-10) from Protocol 1 to isolate the 4-Chloro-3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Suzuki Coupling at the 4-Chloro Position
This final coupling step targets the least reactive C-Cl bond and requires a highly active catalyst system.
Rationale for Conditions:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., a Buchwald ligand such as SPhos or XPhos) is highly effective for the activation of aryl chlorides.[9] These ligands facilitate the challenging oxidative addition step.
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is essential for this transformation.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred.
-
Temperature: Elevated temperatures (110-120 °C) are typically required.
| Reagent | Purpose | Typical Amount (equivalents) |
| 4-Chloro-3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine | Starting Material | 1.0 |
| Aryl/Heteroaryl Boronic Acid or Ester | Coupling Partner | 1.5 - 2.0 |
| Pd₂(dba)₃ | Palladium(0) Precursor | 0.02 - 0.04 (2-4 mol%) |
| SPhos or XPhos | Ligand | 0.04 - 0.08 (4-8 mol%) |
| K₃PO₄ | Base | 3.0 |
| Anhydrous Toluene or 1,4-Dioxane | Solvent | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the 4-chloro-3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid/ester (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand (0.04 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Add the remaining degassed, anhydrous solvent.
-
Heat the reaction mixture to 115 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. This reaction can be slow, potentially requiring 12-48 hours.
-
Follow the workup and purification procedure (steps 7-10) from Protocol 1 to isolate the final 3,4,5-trisubstituted-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting and Key Considerations
-
N-H Reactivity: The pyrrole N-H is acidic and can potentially interact with the base or catalyst. While the provided protocols generally work well for unprotected 7-azaindoles, in cases of low yield or side reactions, protection of the N-H with a suitable group (e.g., SEM, Boc, or tosyl) may be necessary. The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.
-
Boronic Acid Stability: Some boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to protodeboronation under the reaction conditions. Using a boronate ester (e.g., a pinacol ester) or adding the boronic acid in portions can sometimes mitigate this issue.
-
Ligand Selection: For challenging couplings, especially at the 4-chloro position, screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to find the optimal conditions.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the success of these reactions, as oxygen can deactivate the palladium catalyst.
Conclusion
This compound is a powerful and versatile building block that enables the controlled and sequential synthesis of highly decorated 7-azaindole derivatives. By exploiting the inherent differences in the reactivity of the three distinct halogen atoms, researchers can strategically introduce a wide variety of substituents at the 3-, 5-, and 4-positions. The protocols outlined in this application note provide a robust framework for achieving this orthogonal functionalization, opening the door to the rapid exploration of new chemical entities for drug discovery and development.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- ResearchGate. (n.d.). Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem.
- CoLab. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
- Semantic Scholar. (n.d.). Functionalization of 1H-Pyrrolo[2,3-b]pyridine.
- PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
- Royal Society of Chemistry. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- SciSpace. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. SciSpace.
- National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
- ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
- ResearchGate. (n.d.). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (n.d.). Regioselective Triple Suzuki Couplings of Trihalopyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- PubMed. (2014). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. PubMed.
- MDPI. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
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- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Sonogashira Coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic Functionalization of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a versatile hydrogen bond donor and acceptor allows for potent and specific interactions with various biological targets, including protein kinases. The strategic functionalization of this core is therefore of paramount importance to medicinal chemists.
This application note provides a detailed protocol and scientific rationale for the Sonogashira cross-coupling reaction using a highly functionalized and challenging substrate: 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine .[2][3] The presence of three distinct halogen atoms on the azaindole core presents a unique opportunity for sequential, site-selective carbon-carbon bond formation. This guide will focus on leveraging the inherent chemoselectivity of the Sonogashira reaction to achieve exclusive coupling at the most reactive C-I bond, yielding a versatile intermediate for further synthetic elaboration in drug development programs.
The Principle of Chemoselectivity: A Deliberate Approach
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds in the palladium-catalyzed Sonogashira reaction. The rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.[4] The energy barrier for this step is directly influenced by the carbon-halogen bond dissociation energy, leading to a well-established reactivity trend:
This predictable reactivity hierarchy allows for a highly regioselective coupling. By carefully controlling the reaction conditions, particularly temperature, we can facilitate the selective oxidative addition at the weaker C-I bond at the 3-position, leaving the more robust C-Br and C-Cl bonds at the 5- and 4-positions, respectively, untouched and available for subsequent, more forcing cross-coupling reactions. This stepwise approach is a powerful strategy for the controlled construction of complex, multi-substituted heterocyclic molecules.
Reaction Mechanism: The Dual Catalytic Engine
The Sonogashira reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][9] While copper-free variants exist, the classic Pd/Cu co-catalyzed system is highly reliable and efficient, particularly for reactions at mild temperatures.[9]
-
The Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl iodide bond, forming a Pd(II) intermediate. This complex then undergoes transmetalation with a copper acetylide species provided by the copper cycle. The resulting dialkynyl-palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4][8]
-
The Copper Cycle : The copper(I) co-catalyst coordinates with the terminal alkyne.[8] In the presence of an amine base, the terminal proton of the alkyne is abstracted, forming a highly reactive copper(I) acetylide intermediate. This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.[10]
Materials and Reagents
Table 1: Chemical Reagents
| Reagent | Grade/Purity | Supplier Example | Notes |
| This compound | ≥96% | Biotuva | The key substrate.[3] |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Sigma-Aldrich | Use 1.1 - 1.2 equivalents. |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | ≥98% | Strem Chemicals | A common, air-stable Pd(II) precatalyst.[5] Use 1-3 mol%. |
| Copper(I) Iodide (CuI) | ≥99.5% | Acros Organics | Use a fresh bottle of off-white/tan powder. Green/brown color indicates oxidation. Use 2-5 mol%. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Alfa Aesar | Acts as both the base and a co-solvent. Use freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Reaction solvent. Must be thoroughly degassed before use. |
Table 2: Equipment
| Equipment | Specification | Notes |
| Reaction Flask | 2 or 3-neck round-bottom flask, oven-dried | Allows for inert gas inlet, septum, and condenser if needed. |
| Inert Atmosphere System | Schlenk line or nitrogen/argon balloon | Critical for preventing Glaser homocoupling.[9] |
| Magnetic Stirrer/Hotplate | Standard laboratory grade | Heating is generally not required for the C-I coupling. |
| Syringes and Needles | Gas-tight syringes for liquid transfers | Ensures anhydrous and anaerobic addition of reagents. |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
| Flash Chromatography System | Glass column, silica gel (230-400 mesh) | For product purification. |
Experimental Workflow: A Step-by-Step Protocol
This protocol details the regioselective Sonogashira coupling of this compound with phenylacetylene.
1. Reaction Setup and Inerting:
-
To an oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 357 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 eq, 14 mg, 0.02 mmol), and CuI (0.04 eq, 7.6 mg, 0.04 mmol).
-
Equip one neck with a rubber septum and the other with a nitrogen or argon inlet adapter.
-
Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.[11]
2. Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous, degassed THF (10 mL) via syringe. Stir to dissolve the solids.
-
Add triethylamine (3.0 eq, 0.42 mL, 3.0 mmol) via syringe.
-
Finally, add phenylacetylene (1.1 eq, 0.12 mL, 1.1 mmol) dropwise via syringe. The solution may change color, often to a yellow or light brown hue.
3. Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system such as 30% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rƒ) than the starting material. The reaction is typically complete within 2-4 hours.
4. Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate (20 mL).
-
Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the bulk of the copper salts and amine base.[11]
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the final product as a solid.
Expected Product and Characterization
The expected product is 5-Bromo-4-chloro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine .
Table 3: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | Expect characteristic signals for the pyrrolo[2,3-b]pyridine core, with the proton at C2 appearing as a doublet. Aromatic protons from the phenyl group will appear in the 7.3-7.6 ppm region. The N-H proton will be a broad singlet, typically > 8.0 ppm.[12] |
| ¹³C NMR (CDCl₃) | Appearance of two new signals for the alkyne carbons, typically between 80-100 ppm.[13] |
| HRMS (ESI+) | Calculated m/z for C₁₅H₈BrClN₂ [M+H]⁺ should match the observed value within ±5 ppm. |
| TLC | Rƒ ≈ 0.4-0.5 in 30% Ethyl Acetate/Hexanes (will vary based on specific conditions). |
Troubleshooting and Optimization
Table 4: Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst (Pd or Cu).[5] 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. | 1. Use fresh, high-quality Pd catalyst and CuI. 2. Ensure all glassware is dry and the system is properly purged with inert gas. Use degassed solvents.[5] 3. Purify starting materials if necessary. Use anhydrous grade solvents and bases. |
| Glaser Homocoupling | Presence of oxygen, leading to oxidative dimerization of the alkyne.[5][9] | Improve inert atmosphere technique (use Schlenk line, perform freeze-pump-thaw cycles on the solvent). Add the alkyne slowly to the reaction mixture. Consider a copper-free protocol if the problem persists.[9] |
| Palladium Black Formation | Catalyst decomposition. Can be promoted by high temperatures or certain solvents (anecdotally, THF can sometimes be problematic).[5][14] | The reaction at the iodo-position should be fast at room temperature. Avoid heating. If decomposition occurs, ensure reagents are pure. A change of solvent to DMF or dioxane may be beneficial. |
| Reaction at C-Br Position | Reaction temperature is too high, overcoming the activation barrier for the C-Br bond. | Strictly maintain the reaction at room temperature. If any heating is applied, it should be very gentle (e.g., 30-40 °C) and monitored closely to ensure selectivity. Aryl bromides typically require higher temperatures to react.[15] |
Conclusion
This protocol provides a robust and reliable method for the highly regioselective Sonogashira coupling at the C3-iodo position of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. By capitalizing on the inherent differences in carbon-halogen bond reactivity, this procedure yields a valuable, selectively functionalized 7-azaindole intermediate. This product serves as an ideal platform for subsequent diversification, enabling researchers in drug discovery to systematically explore the chemical space around this privileged heterocyclic core by performing further cross-coupling reactions at the remaining bromo and chloro positions.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
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- Sonogashira coupling - Golden. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journals.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL Digital Commons. (2018, October 17).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications.
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025, July 5). ACS Publications.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Sonogashira mediated synthesis of 5-nitro-7-azaindole[10]. - ResearchGate. (n.d.).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - ResearchGate. (2025, October 16).
- Sonogashira Coupling - Organic Synthesis. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017, July 13).
- New mechanistic insights regarding Pd/Cu catalysts for the Sonogashira reaction: HRMAS NMR studies of silica-immobilized systems - PubMed. (n.d.).
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.).
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- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Application Note: 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Versatile Scaffold for the Sequential Synthesis of Potent FGFR Inhibitors
Abstract
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver in various human cancers.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has emerged as a promising therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain.[3][4][5][6][7] This application note details the strategic utility of the tri-halogenated intermediate, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, as a versatile starting material for the synthesis of potent and selective FGFR inhibitors. We provide a rationale for its use, a representative synthetic protocol based on sequential, regioselective cross-coupling reactions, and a standard protocol for evaluating the biological activity of the resulting compounds.
Introduction: The Critical Role of FGFR in Oncology and the 7-Azaindole Scaffold
The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), regulates essential cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2] Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, are oncogenic drivers in a multitude of cancers, including urothelial, breast, lung, and gastric carcinomas.[8][9] This has established the FGFRs as high-value targets for anticancer drug development.
The 7-azaindole core is a cornerstone of modern kinase inhibitor design.[3][4][5] Its structure is bioisosteric to purine and effectively mimics the adenine portion of ATP. The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding interaction with the kinase hinge region, a critical anchor point for ATP-competitive inhibitors.[3][4] The strategic placement of various substituents on the 7-azaindole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Strategic Advantage of this compound
The intermediate this compound offers a significant advantage for the construction of complex FGFR inhibitors through its differentially reactive halogen substituents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[10] This predictable reactivity allows for a modular and sequential approach to introduce different chemical moieties at the C3, C5, and C4 positions, respectively.
This stepwise functionalization is crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's interaction with different pockets of the FGFR kinase domain. For instance, a group introduced at the C3 position can be directed towards the solvent-exposed region, a substituent at C5 can occupy a deeper hydrophobic pocket, and a moiety at C4 can be tailored to enhance selectivity or solubility.
Section 1: Synthesis Protocol for a Representative FGFR Inhibitor
This section outlines a plausible, multi-step synthesis of a hypothetical, yet representative, FGFR inhibitor (designated FGFRi-Target ) starting from this compound. The strategy leverages the differential reactivity of the C-I, C-Br, and C-Cl bonds.
Physicochemical Properties of the Starting Intermediate
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 357.37 g/mol |
| CAS Number | 903149-53-5 |
| Appearance | Off-white to yellow solid |
Synthetic Workflow Diagram
Caption: Synthetic workflow for FGFRi-Target.
Step 1: C3-Functionalization via Sonogashira Coupling
-
Rationale: The carbon-iodine bond is the most reactive site, making it ideal for the initial functionalization. A Sonogashira coupling is employed to introduce an alkynyl group, a common linker or pharmacophore in kinase inhibitors.[10][11][12][13] This reaction is highly efficient and tolerant of various functional groups.
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF/triethylamine (3:1), add the terminal alkyne (e.g., ethynylbenzene, 1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 .
-
Step 2: C5-Functionalization via Suzuki Coupling
-
Rationale: The carbon-bromine bond is the next most reactive site. A Suzuki coupling is a robust method for forming carbon-carbon bonds, allowing the introduction of an aryl or heteroaryl moiety.[4][14][15][16] This group can be designed to interact with a specific hydrophobic pocket in the FGFR active site.
-
Protocol:
-
Combine Intermediate 1 (1.0 eq), the desired arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid, 1.5 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-12 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford Intermediate 2 .
-
Step 3: C4-Functionalization via Buchwald-Hartwig Amination
-
Rationale: The carbon-chlorine bond is the least reactive, requiring more forcing conditions or specialized catalyst systems for coupling. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the introduction of an amine-containing side chain.[9][17][18][19][20] This moiety often projects into the solvent-exposed region, enhancing solubility and providing additional interaction points.
-
Protocol:
-
In a sealed tube, dissolve Intermediate 2 (1.0 eq) and the desired amine (e.g., N,N-dimethylpiperazine, 2.0 eq) in anhydrous toluene.
-
Add sodium tert-butoxide (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq), and a suitable phosphine ligand such as XPhos (0.1 eq).
-
Seal the tube, degas with argon, and heat to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product, FGFRi-Target , by preparative HPLC or column chromatography.
-
Section 2: Protocol for In Vitro Biological Evaluation
Once synthesized, the novel compound must be evaluated for its ability to inhibit FGFR kinase activity and suppress the proliferation of FGFR-dependent cancer cells.
FGFR Signaling Pathway Overview
Caption: Simplified FGFR Signaling Pathway.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of FGFRi-Target against recombinant human FGFR1, FGFR2, and FGFR3 kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14][21] A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3 enzymes.
-
Poly-Glu-Tyr (4:1) substrate.
-
ATP.
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
FGFRi-Target serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a serial dilution of FGFRi-Target in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mix.
-
Add 0.5 µL of the diluted inhibitor solution to the appropriate wells (final DMSO concentration <1%).
-
Initiate the reaction by adding 2.0 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of FGFRi-Target on cancer cell lines with known FGFR aberrations (e.g., FGFR1-amplified DMS114 lung cancer cells).
-
Procedure:
-
Seed DMS114 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of FGFRi-Target (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence and calculate the half-maximal growth inhibition concentration (GI₅₀).
-
Expected Results and Interpretation
A successful FGFR inhibitor synthesized from the this compound scaffold is expected to exhibit low nanomolar IC₅₀ values against FGFR1-3 in the kinase assay.[22][23][24][25] For example, the well-characterized FGFR inhibitor AZD4547 has IC₅₀ values of 0.2 nM, 2.5 nM, and 1.8 nM for FGFR1, FGFR2, and FGFR3, respectively.[25] Furthermore, the compound should demonstrate potent anti-proliferative activity in FGFR-dependent cell lines, with GI₅₀ values significantly lower than in cell lines lacking such aberrations.[26]
Conclusion
The tri-halogenated scaffold, this compound, is an exceptionally valuable and versatile intermediate for the construction of novel FGFR inhibitors. Its distinct halogen reactivity profile enables a logical and sequential synthetic strategy, allowing for the systematic exploration of chemical space around the privileged 7-azaindole core. This modular approach facilitates the rapid development of potent and selective clinical candidates for the treatment of FGFR-driven cancers.
References
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116–129. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
- Helsten, T., Schwaederle, M., & Kurzrock, R. (2015). Fibroblast growth factor receptor signaling in near-haploid cancers induces apoptosis and enhances sensitivity to targeted therapy. Clinical Cancer Research, 21(24), 5587–5596. [Link]
- Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., & Tabernero, J. (2014). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 25(3), 552–563. [Link]
- Xie, Y., Su, N., Yang, J., Tan, Q., Huang, S., Jin, M., ... & Xie, X. (2020). FGF/FGFR signaling in health and disease. Signal Transduction and Targeted Therapy, 5(1), 1-18. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
- Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045–2056. [Link]
- Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- ResearchGate. (n.d.). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
- National Center for Biotechnology Information. (2017).
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- National Center for Biotechnology Information. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]
- National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
- PubMed. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. [Link]
- National Center for Biotechnology Information. (2019). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. [Link]
- The Chemical Probes Portal. (n.d.). AZD4547.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to act as an effective "hinge-binder" in the ATP-binding pocket of a wide range of kinases. The pyrrole NH donor and the pyridine N7 acceptor form a bidentate hydrogen bond network with the kinase hinge region, a structural motif exemplified by the FDA-approved B-Raf inhibitor, Vemurafenib.[1]
The strategic functionalization of the 7-azaindole core is paramount for achieving potency and selectivity against specific kinase targets. The tri-halogenated starting material, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, offers a versatile platform for the sequential and regioselective introduction of diverse chemical moieties, enabling a comprehensive exploration of the structure-activity relationship (SAR). This document provides a detailed guide to the synthetic strategies and protocols for leveraging this powerful starting material in the synthesis of novel kinase inhibitors.
Strategic Synthesis of a Vemurafenib Analogue: A Step-by-Step Guide
To illustrate the synthetic utility of this compound, we will outline the synthesis of a hypothetical, yet representative, B-Raf inhibitor, which we will refer to as "Vemu-analog-743". This analogue shares key structural features with Vemurafenib, a potent inhibitor of the B-RafV600E mutant kinase, which is a critical driver in many melanomas.[2][3][4]
The synthetic strategy hinges on the differential reactivity of the three halogen atoms in palladium-catalyzed cross-coupling reactions. The established reactivity order is I > Br > Cl, allowing for a predictable and regioselective sequence of functionalization at the C3, C5, and C4 positions, respectively.[5]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Vemu-analog-743.
Detailed Experimental Protocols
Important Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Step 1: Regioselective Sonogashira Coupling at the C3-Iodo Position
The first step leverages the high reactivity of the carbon-iodine bond to introduce an alkynyl group at the C3 position. This is a crucial step for building the core structure of many kinase inhibitors.
Reaction Scheme:
Protocol 1: Sonogashira Coupling
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 g) |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | (calculate based on starting material) |
| Pd(PPh₃)₂Cl₂ | 0.05 | (calculate based on starting material) |
| Copper(I) Iodide (CuI) | 0.1 | (calculate based on starting material) |
| Triethylamine (Et₃N) | 3.0 | (calculate based on starting material) |
| Anhydrous DMF | - | (to achieve 0.1 M concentration) |
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Intermediate 1.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for Sonogashira couplings.[6]
-
Copper(I) Cocatalyst: CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Step 2: Regioselective Suzuki-Miyaura Coupling at the C5-Bromo Position
With the more reactive iodo group functionalized, the next step targets the C5-bromo position for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety.
Reaction Scheme:
Protocol 2: Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount |
| Intermediate 1 | 1.0 | (from previous step) |
| Arylboronic Acid (e.g., 4-fluorophenylboronic acid) | 1.5 | (calculate based on Intermediate 1) |
| Pd(dppf)Cl₂ | 0.05 | (calculate based on Intermediate 1) |
| Potassium Carbonate (K₂CO₃) | 2.0 | (calculate based on Intermediate 1) |
| 1,4-Dioxane/Water (4:1) | - | (to achieve 0.1 M concentration) |
Procedure:
-
To a dry Schlenk flask, add Intermediate 1, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaryl halides, offering good yields and functional group tolerance.[8] The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[8]
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reactants.
Step 3: Buchwald-Hartwig Amination at the C4-Chloro Position
The final step in the construction of our Vemu-analog-743 is the amination of the least reactive C4-chloro position using a Buchwald-Hartwig cross-coupling reaction. This reaction is a powerful tool for forming C-N bonds.[9]
Reaction Scheme:
Protocol 3: Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount |
| Intermediate 2 | 1.0 | (from previous step) |
| Amine (e.g., 2,4-difluoroaniline) | 1.2 | (calculate based on Intermediate 2) |
| Pd₂(dba)₃ | 0.02 | (calculate based on Intermediate 2) |
| XPhos | 0.08 | (calculate based on Intermediate 2) |
| Sodium tert-butoxide (NaOtBu) | 1.5 | (calculate based on Intermediate 2) |
| Anhydrous Toluene | - | (to achieve 0.1 M concentration) |
Procedure:
-
To a dry Schlenk flask, add Intermediate 2, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add sodium tert-butoxide.
-
In a separate vial, dissolve the amine in anhydrous toluene.
-
Add the amine solution to the reaction flask via syringe.
-
Heat the reaction mixture to 110 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final product, Vemu-analog-743.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of challenging heteroaryl chlorides.[10][11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for Buchwald-Hartwig reactions.
Mechanistic Insights: The Palladium Catalytic Cycles
The success of this synthetic strategy relies on the well-defined mechanisms of the palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
The tri-halogenated 7-azaindole, this compound, is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. By exploiting the differential reactivity of the halogen substituents in a series of regioselective, palladium-catalyzed cross-coupling reactions, a wide array of structurally diverse molecules can be efficiently synthesized. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to design and synthesize novel kinase inhibitors based on the privileged 7-azaindole scaffold.
References
- Hong, S., Kim, J., Seo, J. H., Jung, K. H., Hong, S. S., & Hong, S. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of medicinal chemistry, 55(11), 5337–5349.
- Lundgren, R. J., & Stradiotto, M. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Aldrichimica Acta, 45(3), 59-69.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.
- Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals (Basel, Switzerland), 18(8), 1161.
- El-Sayed, M. A., Abbas, H. S., Gamal-Eldeen, A. M., & Ali, O. M. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 353(10), e2000155.
- Juškelis, D., & Dailidytė, G. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 26(3), 158-165.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 11, 1740–1746.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
- Zhang, L., An, Y., Kim, K. S., LaFrance, L. V., Marathe, P., Sack, J. S., Tokarski, J. S., Trainor, G. L., Lombardo, L. J., & Xie, D. (2010). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 20(4), 1360–1364.
- Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals (Basel, Switzerland), 18(8), 1161.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules (Basel, Switzerland), 19(12), 19935–19979.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361.
- Fabbri, D., Carta, A., Palomba, M., Sanna, P., & Sechi, M. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(11), 4503-4513.
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- Bandarage, U. K., Am Ende, C. W., Bohn, J., Chen, L., Clark, J. D., Collins, T. L., ... & Zindell, R. M. (2017). Azaindole therapeutic agents. Bioorganic & medicinal chemistry, 25(14), 3695-3712.
- Carlino, M. S., & Long, G. V. (2016). Vemurafenib for the treatment of melanoma. Expert opinion on pharmacotherapy, 17(10), 1417–1428.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kavitha Preethi, R., Kannadasan, S., & Shanmugam, P. (2025). Synthesis of Dispiro‐[Indoline‐3,1′‐Cyclopropane‐2′,3′′‐Indoline]‐2,2′′‐Diones via Thermal [2+1] Cycloaddition Between 3‐Alkylidene‐7‐Aza‐2‐Indolones and 3‐Diazo‐7‐Aza‐2‐Oxindoles. European Journal of Organic Chemistry.
- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (Basel, Switzerland), 23(10), 2673.
- Sharma, S., Kumar, A., & Singh, B. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein journal of organic chemistry, 11, 1416–1424.
- Vilums, M., & Vedejs, E. (2013). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic chemistry frontiers, 1(1), 58-61.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651–2710.
- Seela, F., & Peng, X. (2004). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867.
- Vilums, M., & Vedejs, E. (2013). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic chemistry frontiers, 1(1), 58-61.
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- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1999). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of chemical research, 31(12), 805-818.
- Sharma, R., Kumar, R., & Sharma, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of organic chemistry, 89(23), 17042–17058.
- Lee, W., Liu, Y., & Gray, N. S. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3655–3659.
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Protocol for the Selective N-Arylation of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this scaffold is critical for modulating biological activity. This application note provides a detailed experimental procedure for the selective N-arylation of the polyhalogenated derivative, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. We present a robust protocol based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, designed to achieve high selectivity for N-arylation while preserving the sensitive C–I, C–Br, and C–Cl bonds.[1][2] This guide offers insights into reaction strategy, a step-by-step protocol, mechanistic considerations, and troubleshooting advice for researchers in organic synthesis and drug development.
Reaction Principle and Strategic Considerations
The N-arylation of N-H containing heterocycles is a cornerstone of modern synthetic chemistry.[3] Several methods, including Ullmann condensation, Chan-Lam coupling, and Buchwald-Hartwig amination, are frequently employed.[1][3] For a substrate as complex as this compound, the primary challenge lies in achieving selective functionalization at the pyrrole nitrogen without engaging in side reactions at the three distinct halogen sites.
Choice of Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is selected for this transformation due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to traditional copper-catalyzed Ullmann reactions. The reaction involves the palladium-catalyzed coupling of an amine (or N-H heterocycle) with an aryl halide.[1]
Selectivity Rationale: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend C–I > C–Br > C–OTf > C–Cl. This presents a significant challenge, as the C–I bond at the 3-position is the most susceptible to oxidative addition to the palladium(0) catalyst. However, the N-H bond of the pyrrole ring is the most acidic site on the molecule. In the presence of a suitable base, the resulting azaindole anion is a potent nucleophile. The N-arylation reaction pathway is often kinetically favored and can proceed at lower temperatures than the competing C-I bond activation. By carefully selecting the catalyst system (a palladium precursor and a sterically hindered, electron-rich phosphine ligand), we can promote the desired C–N bond formation.[2][4]
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.
| Reagent | Formula | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₇H₃BrClIN₂ | 357.37 | 0.25 | 1.0 | 89.3 mg |
| Aryl Bromide (Ar-Br) | Varies | Varies | 0.30 | 1.2 | Varies |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.00625 | 0.025 (2.5 mol%) | 5.7 mg |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.015 | 0.06 (6 mol%) | 8.7 mg |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 0.50 | 2.0 | 162.9 mg |
| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | - | - | 2.5 mL |
-
Schlenk tube or microwave vial with a stir bar
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Experimental workflow for the N-arylation reaction.
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (89.3 mg, 0.25 mmol), the aryl bromide (0.30 mmol), cesium carbonate (162.9 mg, 0.50 mmol), Pd₂(dba)₃ (5.7 mg, 2.5 mol%), and Xantphos (8.7 mg, 6 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (2.5 mL) via a syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a small pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Combine the organic filtrates and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired N-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Mechanistic Insights and Key Considerations
Understanding the "why" behind each step is crucial for success and for adapting the protocol to different substrates.
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is critical.[2] The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and its steric bulk helps prevent the formation of unreactive palladium dimers.[1]
-
Base: Cesium carbonate (Cs₂CO₃) is an effective base for deprotonating the pyrrole N-H. It is generally milder and has better solubility in organic solvents than other inorganic bases like K₃PO₄, although K₃PO₄ is also a viable option.[5] Stronger bases like NaOt-Bu could potentially lead to side reactions.
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are essential. The absence of water prevents catalyst deactivation and unwanted side reactions.[5]
-
Temperature Control: Temperature is a key parameter for achieving selectivity. While 100 °C is a good starting point, it may require optimization. Lowering the temperature could further favor N-arylation over C–I coupling if competitive arylation is observed. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of solvent or reagents. | 1. Use a fresh batch of palladium precursor and ligand. 2. Ensure the reaction setup is completely free of oxygen and moisture. 3. Use freshly distilled or commercially available anhydrous solvent. |
| Formation of Side Products (e.g., C-I arylation) | 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio. | 1. Lower the reaction temperature to 80-90 °C and monitor. 2. Ensure the correct ligand ratio (typically 1:1 to 1:2 Pd:L) is used. Try a different ligand. |
| Hydrodehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Side reaction pathway of the catalyst. | 1. Ensure all reagents and solvents are rigorously dried. 2. Consider using a different base or ligand system. |
| Difficulty in Product Purification | 1. Co-elution with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., DCM/Methanol). 2. Consider using a different stationary phase like alumina or a reverse-phase column. |
References
- BenchChem. (n.d.). Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers.
- 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. (2023). ACS Catalysis.
- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. (2024). The Journal of Organic Chemistry.
- 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. (n.d.). ResearchGate.
- Complex 7 Catalyzed N‐arylation of 7‐Azaindole. (n.d.). ResearchGate.
- The Copper-Catalyzed N-Arylation of Indoles. (n.d.). Journal of the American Chemical Society.
- Scope of N‐arylation of 7‐azaindole. (n.d.). ResearchGate.
- Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. (n.d.). Europe PMC.
- The Science Behind 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis and Applications. (n.d.). BenchChem.
- Penning, T. D., et al. (2018). Recent Progress Concerning the N-Arylation of Indoles. Molecules.
- 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis. (n.d.). ChemicalBook.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. (2023). ChemistryViews.
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Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic and selective modification of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a bioisostere of indole, is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its ability to form key hydrogen bonding interactions with biological targets. The polyhalogenated derivative, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a versatile and powerful building block for the synthesis of highly substituted 7-azaindole derivatives. The differential reactivity of the three distinct halogen atoms (I, Br, Cl) allows for a programmed, regioselective functionalization, enabling the systematic exploration of chemical space and the rapid generation of molecular libraries for drug discovery.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of this tri-halogenated 7-azaindole. We will delve into the logic behind the selective activation of each C-X bond, offering field-proven insights into reaction optimization and troubleshooting.
The Principle of Regioselectivity: A Hierarchy of Halogen Reactivity
The foundation of regioselective functionalization of this compound in palladium-catalyzed cross-coupling reactions lies in the differential reactivity of the carbon-halogen bonds. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition to a Pd(0) catalyst, the key step in many cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl[1]. This predictable reactivity hierarchy allows for the sequential functionalization of the molecule, starting at the most reactive C-3 iodo position, followed by the C-5 bromo position, and finally, under more forcing conditions, the C-4 chloro position.
Caption: Relative reactivity of C-X bonds in Pd-catalyzed cross-coupling.
The Role of N-H Protection
The pyrrole N-H in the 7-azaindole scaffold is acidic and can participate in side reactions, such as deprotonation by strong bases or coordination to the metal catalyst, which can inhibit or complicate the desired cross-coupling reaction[2][3]. Therefore, protection of the N-H group is often a crucial first step to ensure high yields and clean reactions. Common protecting groups for 7-azaindoles include methyl, benzyl, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on the planned reaction sequence and the conditions required for its eventual removal. For the protocols outlined below, we will assume the use of an N-protected substrate, for example, with a tosyl group, which is robust and can be removed under basic conditions.
Protocol 1: N-Tosylation of this compound
Rationale: This protocol employs tosyl chloride and a base to protect the pyrrole nitrogen. Sodium hydride is a strong base that ensures complete deprotonation of the N-H, while DMF is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-tosylated product.
Part I: Selective Functionalization at the C-3 Iodo Position
The C-I bond is the most labile and will react preferentially under standard palladium-catalyzed cross-coupling conditions. This allows for a wide range of functionalities to be introduced at the C-3 position with high regioselectivity.
Protocol 2: Suzuki-Miyaura Coupling at C-3
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. A common catalyst system is a palladium(II) precatalyst with a phosphine ligand, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing excellent results for heteroaryl halides[4][5].
Materials:
-
N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar Pd catalyst
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling at C-3
Rationale: The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst[2][6]. The use of a mild base like triethylamine, which also acts as a solvent, is common.
Materials:
-
N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill with argon.
-
Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne (1.5 eq.).
-
Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with EtOAc.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination at C-3
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amines[7][8][9]. Bulky biarylphosphine ligands are often employed. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.
Materials:
-
N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Primary or secondary amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), the ligand (0.05 eq.), and NaOtBu (1.4 eq.) to a reaction vessel.
-
Add a solution of N-Tosyl-5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous toluene.
-
Add the amine (1.2 eq.).
-
Seal the vessel and heat to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with EtOAc and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Part II: Sequential Functionalization at the C-5 Bromo Position
Once the C-3 position has been functionalized, the C-5 bromo position becomes the most reactive site for a subsequent cross-coupling reaction. Generally, more forcing conditions (higher temperature, different ligand, or longer reaction time) may be required compared to the initial coupling at the iodo position[10].
Caption: Workflow for sequential C-3 and C-5 functionalization.
Protocol 5: Sequential Suzuki-Miyaura Coupling at C-5
Rationale: Following the initial coupling at C-3, a second Suzuki-Miyaura reaction can be performed at the C-5 bromo position. It may be necessary to use a more active catalyst system or higher temperatures to achieve a good yield.
Materials:
-
N-Tosyl-3-aryl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 2)
-
Aryl or heteroaryl boronic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) and a bulky phosphine ligand (e.g., SPhos) or a pre-catalyst like SPhos-Pd-G2
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Toluene and water (e.g., 10:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the C-3 functionalized 7-azaindole (1.0 eq.), the boronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.05 eq.), and SPhos (0.1 eq.).
-
Evacuate and backfill with argon.
-
Add degassed toluene and water.
-
Heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Part III: Functionalization of the C-4 Chloro Position
The C-4 chloro group is the least reactive and its functionalization typically requires more forcing conditions, such as higher temperatures, stronger bases, and more specialized, highly active catalyst systems. Buchwald-Hartwig amination and certain Suzuki couplings have been shown to be effective at functionalizing chloro-heteroarenes[11][12].
Protocol 6: Buchwald-Hartwig Amination at C-4
Rationale: To functionalize the C-4 chloro position after C-3 and C-5 have been modified, a highly active catalyst system is required. The use of a bulky, electron-rich biarylphosphine ligand in combination with a strong base at elevated temperatures can facilitate the oxidative addition to the C-Cl bond.
Materials:
-
N-Tosyl-3,5-diaryl-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Primary or secondary amine (1.5 eq.)
-
Pd₂(dba)₃ and a highly active ligand (e.g., RuPhos) or a pre-catalyst (e.g., RuPhos-Pd-G3)
-
Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or t-butanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, add the C-3, C-5 disubstituted 7-azaindole (1.0 eq.), the amine (1.5 eq.), the palladium pre-catalyst (0.05-0.1 eq.), and the base (2.0 eq.) to a microwave vial or sealed tube.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 120-150 °C (conventional heating or microwave) for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by preparative HPLC or column chromatography.
Quantitative Data Summary
The following table provides a general overview of typical reaction conditions for the regioselective functionalization of polyhalogenated 7-azaindoles, based on literature precedents for similar substrates. Optimization will be required for the specific substrate and coupling partners.
| Position | Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (eq.) | Solvent | Temp (°C) |
| C-3 (Iodo) | Suzuki-Miyaura | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 80-100 |
| C-3 (Iodo) | Sonogashira | Pd(PPh₃)₂Cl₂ (5) | - | Et₃N (excess) | THF/Et₃N | 25-60 |
| C-3 (Iodo) | Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (5) | NaOtBu (1.4) | Toluene | 100-110 |
| C-5 (Bromo) | Suzuki-Miyaura | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene/H₂O | 110 |
| C-4 (Chloro) | Buchwald-Hartwig | RuPhos-Pd-G3 (10) | - | LHMDS (2.0) | Dioxane | 120-150 |
Conclusion
This compound is a highly valuable building block that offers a predictable and sequential pathway for the synthesis of complex, multi-substituted 7-azaindole derivatives. By carefully selecting the appropriate N-protecting group and leveraging the inherent reactivity differences of the three halogen atoms, researchers can strategically introduce a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile intermediate in drug discovery and development programs.
References
- Das, P., Cardoza, S., & Tandon, V. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles.
- ResearchGate. (n.d.). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Barl, N. M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
- Marques, M. M. B. (2018).
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Organic Process Research & Development.
- Das, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946. [Link]
- Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. [Link]
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(49). [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5192. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wu, G., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. New Journal of Chemistry, 44(37), 16035-16039. [Link]
- Joseph, B., & Mérour, J.-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 7(5), 556-595. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2763-2805. [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 262-285. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). DigitalCommons@University of Nebraska - Lincoln. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Science Behind 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis and Applications. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). Chemical Science, 8(1), 80-101. [Link]
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Arkivoc.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(25), 10457-10465. [Link]
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate.
- Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. (2019). Current Chemistry Letters, 8(3), 115-122. [Link]
- The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Pharmaceutical R&D. (2025).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2018). MedChemComm, 9(6), 995-1004. [Link]
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Application Notes and Protocols for the Selective Functionalization of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery and materials science. Its unique structure, an isostere of indole, allows it to act as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets. Consequently, substituted 7-azaindoles are core components of numerous therapeutics, including kinase inhibitors for oncology.[1] The ability to precisely install diverse functionalities at specific positions on this scaffold is paramount for generating novel molecular entities with tailored properties.
The subject of this guide, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a highly valuable and synthetically versatile building block.[2][3][4] Its three distinct halogen substituents (I, Br, Cl) offer a platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This orthogonality is rooted in the differential reactivity of the carbon-halogen bonds towards oxidative addition to a Pd(0) center, which is typically the rate-determining step of the catalytic cycle.[5] The established reactivity trend is C–I > C–Br > C–Cl, allowing for a predictable and controlled diversification of the 7-azaindole core.[5][6]
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic, sequential cross-coupling of this compound. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the targeted synthesis of tri-substituted 7-azaindole derivatives.
The Principle of Orthogonal Reactivity
The success of a sequential functionalization strategy hinges on the ability to address one reactive site while leaving others intact. In the context of palladium-catalyzed cross-coupling, this is achieved by exploiting the disparity in bond dissociation energies of the carbon-halogen bonds. The C–I bond is the weakest, making the C3-iodo position the most reactive site for oxidative addition. The C–Br bond is stronger, requiring more forcing conditions (e.g., different ligands, higher temperatures) to react, and the C–Cl bond is the strongest and least reactive, demanding specialized, highly active catalyst systems.[5][6]
This inherent reactivity hierarchy (I > Br > Cl) allows for a three-step, one-pot or sequential approach to introduce three different substituents at the C3, C5, and C4 positions, respectively.
Caption: Logical workflow for the sequential functionalization of the title compound.
Part 1: Selective C3-Arylation/Vinylation via Suzuki-Miyaura Coupling
The initial functionalization targets the most labile position, the C3-iodide. The Suzuki-Miyaura reaction is an ideal choice for this step due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8] The key is to use a catalyst system that is active enough for the C-I bond but not for the C-Br or C-Cl bonds under the chosen conditions.
Mechanistic Insight
The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The selectivity arises because the energy barrier for oxidative addition into the C-I bond is significantly lower than for the C-Br or C-Cl bonds.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at C3-Iodo
This protocol is based on established conditions for selective coupling at iodo-positions on halo-azaindoles and related heterocycles.[9][10][11]
| Parameter | Recommended Condition | Causality/Justification |
| Palladium Precatalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Standard, reliable catalysts for C-I coupling. They are active enough for the C-I bond but generally do not activate C-Br or C-Cl bonds at lower temperatures. |
| Ligand | PPh₃ or dppf (included in precatalyst) | Triphenylphosphine is a versatile, standard ligand. Dppf can offer greater stability and efficiency. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Aqueous inorganic bases are effective for activating the boronic acid for transmetalation and are generally mild. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | A polar aprotic solvent mixture is required to dissolve the organic substrate, inorganic base, and organometallic species. |
| Temperature | 80-90 °C | Sufficiently high to drive the reaction at the C-I bond without initiating significant coupling at the C-Br position. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/vinyl boronic acid or pinacol ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Part 2: Selective C5-Amination via Buchwald-Hartwig Coupling
With the C3-position functionalized, the next target is the C5-bromo position. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] This reaction typically requires a more active catalyst system than the Suzuki coupling at the C-I position, which aligns perfectly with the higher energy barrier of C-Br bond activation.[13] A key advantage is the ability to perform this coupling on the unprotected 7-azaindole N-H, as demonstrated in closely related systems.[13]
Mechanistic Insight
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition of the C-Br bond to Pd(0), the amine coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting.[12]
Protocol 2: Selective Buchwald-Hartwig Amination at C5-Bromo
This protocol is adapted from successful aminations of 5-bromo-7-azaindole derivatives.[13]
| Parameter | Recommended Condition | Causality/Justification |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst | dba ligands are labile, readily generating the active Pd(0) species. Modern precatalysts (e.g., XPhos Pd G3) offer superior activity and stability. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for promoting the challenging C-N reductive elimination and activating the C-Br bond. |
| Base | LiHMDS or NaOtBu (2.0-2.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions. LiHMDS is particularly effective for unprotected azaindoles.[13] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 100-110 °C | Higher temperature is needed to overcome the activation barrier for C-Br oxidative addition relative to C-I. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for protecting the highly air-sensitive catalyst and strong base. |
Step-by-Step Methodology:
-
To a glovebox or a dry Schlenk flask under a positive pressure of argon, add the 3-substituted-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., XPhos, 0.04 eq.).
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
In a separate flask, dissolve the amine (1.2 eq.) in the same solvent.
-
Add the base (e.g., LiHMDS as a 1M solution in THF, 2.2 eq.) to the reaction flask, followed by the amine solution.
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 3,5-disubstituted-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Part 3: C4-Alkynylation via Sonogashira Coupling
The final step involves the functionalization of the most robust C-Cl bond. The Sonogashira reaction, which couples terminal alkynes with aryl halides, is well-suited for this transformation.[14] Activating a C-Cl bond requires a highly active catalyst system and often higher temperatures than the previous steps, ensuring the C3 and C5 positions remain unreactive if this step were to be attempted earlier.[14][15]
Mechanistic Insight
The Sonogashira reaction uniquely involves a dual catalytic cycle. The palladium cycle is similar to those previously described. The copper co-catalyst plays a crucial role in the transmetalation step. The base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a copper acetylide. This species efficiently transfers the alkynyl group to the Pd(II) center, facilitating the key C-C bond formation.[16] For C-Cl bonds, ligands that stabilize the Pd(0) species and promote oxidative addition are critical.
Protocol 3: Sonogashira Coupling at C4-Chloro
This protocol employs conditions known to be effective for challenging chloro-heteroaryl couplings.[14][17]
| Parameter | Recommended Condition | Causality/Justification |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(OAc)₂ | A robust Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide, which facilitates the transmetalation step. |
| Ligand | PPh₃ or a more specialized ligand like SPhos | PPh₃ is standard, but for recalcitrant chlorides, more electron-rich and bulky ligands may be required to promote oxidative addition. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent. |
| Solvent | DMF or THF/Et₃N mixture | A polar aprotic solvent is needed. Using the amine base as a co-solvent is common. |
| Temperature | 100-120 °C | High temperatures are generally required to achieve oxidative addition of the strong C-Cl bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalysts and prevents oxidative homocoupling of the alkyne. |
Step-by-Step Methodology:
-
To a dry pressure vessel or Schlenk flask, add the 3,5-disubstituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.10 eq.).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 120 °C.
-
Monitor the reaction by LC-MS. These reactions can require 12-48 hours.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the fully substituted 3,4,5-trisubstituted-1H-pyrrolo[2,3-b]pyridine.
Conclusion
This compound serves as an exceptional platform for the synthesis of complex, multi-functionalized 7-azaindoles. By leveraging the inherent differences in carbon-halogen bond reactivity, a strategic and selective sequence of palladium-catalyzed cross-coupling reactions can be executed. This guide provides the foundational principles and detailed protocols to perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in a stepwise manner, targeting the C3-iodo, C5-bromo, and C4-chloro positions, respectively. The successful application of these methods will empower researchers to rapidly generate diverse libraries of novel 7-azaindole derivatives for applications in drug discovery and beyond.
References
- Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. (n.d.). ResearchGate.
- Kaufhold, P. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
- Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.
- Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312.
- Frank, Z., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2186–2193.
- Alves, M. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Langer, P. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar.
- The Science Behind 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis and Applications. (n.d.). Autechaux.
- Chen, G., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.
- Crest, M., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(17), 5148-5151.
- Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Autechaux.
- Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed.
- Andrade, C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.
- Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441.
- Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 8(5), 845-863.
- Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o381.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Patel, K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 30043-30048.
- Mako, T. L., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed.
- Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 113-122.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Reddy, K. (2007). Facile Synthesis of 2-Substituted 4-Azaindoles. Semantic Scholar.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 10(15), 3287–3290.
- Guillaumet, G. (2003). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1743.
- Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.
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Application Note: Leveraging 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine for Accelerated Fragment-Based Drug Design
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Fragment-Based Approach and the Power of Halogenation
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused library of low-molecular-weight compounds (typically <300 Da) to probe a protein target's binding sites.[3][4][5] While these initial "fragment hits" exhibit weak binding affinities (in the high micromolar to millimolar range), they do so with high "ligand efficiency," meaning they form high-quality, energetically favorable interactions with the target.[4] This efficiency provides a more rational and atom-economical path for optimization into potent, selective, and drug-like lead compounds.[2][6]
Within the vast chemical space of possible fragments, halogenated scaffolds have gained significant prominence.[7][8] Halogens, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding.[9][10] This occurs between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic partner on the protein, such as a backbone carbonyl oxygen.[9][11] This interaction provides a valuable tool for medicinal chemists to enhance binding affinity and modulate selectivity.
This application note details the strategic use of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a multi-halogenated 7-azaindole derivative, as a superior starting fragment for FBDD campaigns, particularly against challenging targets like protein kinases.
The Strategic Advantage of this compound
The utility of this specific fragment is rooted in a combination of its core scaffold, its adherence to fragment-based principles, and the unique chemical versatility afforded by its three distinct halogen atoms.
2.1. A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a well-established "privileged scaffold" in medicinal chemistry. It is a key structural motif in numerous approved drugs and clinical candidates, particularly kinase inhibitors, due to its ability to form critical hydrogen bonds that mimic the hinge-binding motif of ATP.[12][13][14] Starting an FBDD campaign with a fragment containing this core provides an inherent advantage, increasing the probability of identifying hits against this important target class.
2.2. Physicochemical Properties and "Rule of Three" Compliance
An ideal fragment should possess properties that maximize its chances of binding while providing ample room for subsequent optimization. The "Rule of Three" provides a general guideline for these properties. As shown in Table 1, this compound aligns well with these principles, making it an excellent starting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Rationale |
|---|---|---|---|
| Molecular Weight | 357.37 g/mol [15] | < 300 Da | While slightly above the guideline, its high density of reactive and interaction points justifies its inclusion. Halogen-enriched libraries often have slightly higher molecular weights.[7][8] |
| cLogP | ~3.5 (estimated) | ≤ 3 | Maintains sufficient solubility while possessing some lipophilic character to cross cell membranes and interact with hydrophobic pockets. |
| H-Bond Donors | 1 (pyrrole N-H) | ≤ 3 | Provides a key interaction point without excessive polarity. |
| H-Bond Acceptors | 1 (pyridine N) | ≤ 3 | Offers a specific vector for hydrogen bonding. |
| Rotatable Bonds | 0 | ≤ 3 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
2.3. Differential Reactivity: A "Poised" Fragment for Stepwise Optimization
The most powerful feature of this fragment is the differential reactivity of its three halogen substituents. This allows for selective, sequential chemical modifications, making it a perfectly "poised" building block.[16] The reactivity towards common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) generally follows the order: I > Br > Cl .[16] This predictable reactivity profile forms the basis of a rational hit-to-lead strategy.
Caption: Chemical structure and sequential reactivity of the fragment.
Experimental Protocols: From Hit Identification to Structural Characterization
A successful FBDD campaign requires a robust screening cascade that uses orthogonal techniques to identify and validate hits, followed by structural biology to elucidate the binding mode.[5]
Protocol 1: Biophysical Screening Cascade for Hit Identification
This protocol outlines a two-step process to reliably identify and quantify the binding of the fragment to a target protein.
A. Primary Screen: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
-
Principle: This technique measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). It is a rapid and cost-effective method for a primary screen.[17][18]
-
Methodology:
-
Preparation: Prepare a stock solution of this compound at 100 mM in 100% DMSO. Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2 µM.
-
Assay Plate Setup: In a 96-well qPCR plate, add the protein solution. Add the fragment to a final concentration of 200 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to avoid solvent-induced artifacts. Include "protein-only" and "buffer-only" controls.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
Data Collection: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.
-
Data Analysis: The Tₘ is the midpoint of the unfolding transition. A hit is identified by a significant positive shift in Tₘ (ΔTₘ) compared to the protein-only control (typically ΔTₘ > 2 °C).
-
-
Causality: A positive Tₘ shift indicates that the fragment binding event introduces favorable interactions that increase the energetic barrier to unfolding. This provides the first piece of evidence for a direct physical interaction.
B. Orthogonal Hit Validation: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events. It confirms direct binding and provides kinetic data (association rate kₐ, dissociation rate kd) and affinity data (dissociation constant KD).[17][18][19]
-
Methodology:
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 5000-10000 RU). Use one flow cell as a reference surface (deactivated or with an irrelevant protein).
-
Analyte Preparation: Prepare a dilution series of the fragment in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) from ~1 µM to 500 µM.
-
Binding Assay: Inject the fragment solutions over the reference and target flow cells at a constant flow rate. Start with the lowest concentration. Include buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference flow cell and buffer-only injection signals from the target flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and KD.
-
-
Self-Validation: A confirmed hit must show concentration-dependent binding and fit well to a kinetic model. The affinity (KD) should be in the expected range for a fragment (typically 10 µM - 1 mM). This orthogonal confirmation is critical to discard false positives from the primary screen.[5]
Table 2: Representative Data from a Biophysical Screening Cascade
| Technique | Parameter Measured | Result | Interpretation |
|---|---|---|---|
| DSF / TSA | ΔTₘ | + 4.5 °C | Significant stabilization, indicating a binding event. |
| SPR | KD | 150 µM | Weak affinity, typical of a fragment hit. Confirms direct binding. |
Protocol 2: Structural Biology Workflow for Binding Mode Characterization
-
Principle: X-ray crystallography provides high-resolution, three-dimensional information on how and where the fragment binds to the target protein. This structural insight is the cornerstone of FBDD, enabling rational, structure-guided optimization.[3][20][21][22]
-
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å).[20]
-
Fragment Soaking: Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals. Transfer a protein crystal into a drop of this solution and allow it to soak for a defined period (e.g., 2-24 hours).
-
X-ray Data Collection: Flash-cool the soaked crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-protein structure.
-
Hit Identification: Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the fragment. The distinct shape and high electron density of the iodine and bromine atoms make this fragment particularly easy to identify.
-
Interaction Analysis: Once the fragment is built into the density, analyze its interactions with the protein. Look for hydrogen bonds (e.g., from the pyrrole N-H), halogen bonds (from the iodine or bromine to a backbone carbonyl), and hydrophobic interactions.
-
-
Causality: Visualizing the precise binding mode is critical. It reveals which parts of the fragment are essential for binding and, more importantly, which vectors are pointing out of the pocket towards solvent. These vectors are the sites for chemical elaboration in the next stage of the project.
From Hit to Lead: Rational Optimization Strategies
With structural information in hand, the poised nature of this compound can be fully exploited. The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical groups that make new, favorable interactions with the protein.[6][23][24]
Caption: Conceptual workflow for fragment growing.
-
Strategy: Fragment Growing
-
Identify Growth Vector: From the crystal structure, confirm that the C3-Iodo position points towards an unoccupied pocket or a solvent-exposed region.
-
Select Building Block: Choose a suitable boronic acid (for Suzuki coupling) that is complementary to the nearby protein surface (e.g., a phenyl ring to interact with a hydrophobic patch, or a basic amine to form a salt bridge).
-
Synthesize Analog: Perform a selective Suzuki coupling at the C3-iodo position. The C-I bond will react preferentially, leaving the C-Br and C-Cl bonds intact for future modifications.
-
Test Affinity: Use SPR to measure the KD of the new, larger compound. A significant improvement in affinity validates the design strategy.
-
Iterate: If successful, further optimization can be pursued by performing a second coupling reaction at the now most-reactive C5-bromo position to explore other vectors. This iterative, structure-guided process is the essence of efficient hit-to-lead optimization.[25][26]
-
Conclusion
This compound is not merely another fragment; it is a highly strategic tool for FBDD. Its privileged 7-azaindole core, favorable physicochemical properties, and, most importantly, its tri-halogenated structure with differential reactivity provide a pre-validated roadmap for hit-to-lead optimization. By employing a robust cascade of biophysical and structural biology techniques, researchers can rapidly identify and characterize its binding, while its poised nature allows for a logical and efficient chemical evolution into a potent lead compound. This fragment represents a prime example of how intelligent fragment design can significantly accelerate modern drug discovery programs.
References
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- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024).
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Fragment Screening.
- X-ray Crystallography Fragment Screening.Selvita.[Link]
- Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (2012). Journal of the American Chemical Society.[Link]
- Fragment HIT Identific
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.One Nucleus.[Link]
- Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). Frontiers in Chemistry.[Link]
- Halogen bonding helps design new drugs. (2012). ScienceDaily.[Link]
- Biophysics for Successful Drug Discovery Programs.Charles River Labs.[Link]
- The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Expert Opinion on Drug Discovery.[Link]
- Biophysical methods in early drug discovery. (2018). Progress in Biophysics and Molecular Biology.[Link]
- Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized... (2019). Frontiers in Chemistry.[Link]
- Chapter 7. Fragment-Based Drug Discovery.The AAPS Journal.
- Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. (2015). Methods in Molecular Biology.[Link]
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2022). Bioorganic Chemistry.[Link]
- NMR methods in fragment screening: theory and a comparison with other biophysical techniques. (2009). Drug Discovery Today.[Link]
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.[Link]
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules.[Link]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2021). Scientific Reports.[Link]
- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry.[Link]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry.[Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules.[Link]
- The Science Behind 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis and Applic
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry.[Link]
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry.[Link]
- Different hit-to-lead optimization strategies (fragment growing,...).
- Fragment-to-Lead.
- (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Special Issue : Fragment-to-Lead Optimiz
- Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-...). (2019). Growing Science.[Link]
- Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.Mol-Instincts.[Link]
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E.[Link]
- Fragment-Based Drug Discovery.Cambridge Healthtech Institute.[Link]
- 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). Acta Crystallographica Section E.[Link]
- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2019). ACS Medicinal Chemistry Letters.[Link]
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules.[Link]
- Decomposition of Small Molecules for Fragment-Based Drug Design. (2023). Molecules.[Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Reaction Yields with 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the complex, polyhalogenated substrate, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its multiple reactive sites and inherent electronic properties present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, troubleshoot common issues, and improve reaction yields and selectivity.
As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
Understanding the Substrate: Reactivity and Selectivity
The primary challenge with this compound lies in achieving site-selective coupling. The molecule possesses three different halogen atoms, each with a distinct reactivity profile for the crucial oxidative addition step in the Suzuki catalytic cycle.[3][4]
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is:
This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Br and C-Cl bonds.[7][8] Therefore, under carefully controlled conditions, one can achieve highly selective mono-arylation at the C3-iodo position. Subsequent couplings at the C5-bromo and C4-chloro positions require progressively more forcing conditions, such as higher temperatures and more active catalyst systems.[6]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core also presents specific challenges:
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5][8][9][10] The use of specialized, bulky electron-rich ligands can mitigate this effect.[8]
-
N-H Acidity: The pyrrole N-H proton is acidic and can be deprotonated by the base.[11] This can alter the electron density of the heterocyclic ring and may influence the reaction outcome or lead to side reactions.[5][11] While N-protection is an option, direct coupling on the unprotected core is often desirable to avoid extra synthetic steps.[1][11]
Frequently Asked Questions (FAQs)
Q1: Which halogen will react first in a Suzuki coupling? A1: The iodine at the C3 position is the most reactive and will undergo Suzuki coupling under the mildest conditions.[5][6] By carefully selecting your catalyst, base, and temperature, you can achieve highly selective mono-arylation at this site, leaving the bromine and chlorine atoms untouched.
Q2: Why is my reaction yield consistently low even with a good catalyst? A2: Low yields can stem from several issues beyond the catalyst itself. Common culprits include:
-
Protodeboronation: Your boronic acid is degrading and being replaced by a hydrogen atom. This is common with heteroaryl boronic acids and can be exacerbated by excess water or certain bases.[8][9]
-
Dehalogenation: Your starting material is being reduced, with a halogen being replaced by hydrogen. This is a known side reaction, especially for reactive iodides.[5][9]
-
Homocoupling: Your boronic acid is coupling with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.[8][9]
-
Incomplete Reaction: The reaction may be sluggish due to suboptimal conditions (temperature, base strength, solvent).[12][13]
Q3: Do I need to protect the N-H group on the pyrrole ring? A3: Not necessarily. Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Buchwald ligands), have been shown to be effective for coupling N-H containing heterocycles without protection.[5][11] However, if you are facing persistent issues with catalyst deactivation or side reactions related to the N-H proton, N-protection (e.g., with SEM or Boc groups) can be a viable strategy to simplify the system.[14]
Q4: I am seeing a mixture of products coupled at different positions. How do I improve selectivity? A4: Lack of selectivity usually means your reaction conditions are too harsh for mono-coupling at the iodo- position. To improve selectivity for the C3 position, reduce the reaction temperature, use a less forceful base (e.g., K₂CO₃ instead of K₃PO₄), and decrease the catalyst loading. Monitor the reaction closely by LC-MS to stop it once the starting material is consumed and before significant reaction occurs at the C5-bromo position.
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
| Problem Encountered | Potential Causes | Recommended Solutions |
| No Reaction or Low Conversion (Starting material remains) | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst poisoned.[8][15] 2. Slow Oxidative Addition: Conditions are too mild for the C-I bond activation.[5] 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[9] 4. Insufficient Base Strength: Base is not strong enough to facilitate the transmetalation step.[13][16][17] | 1. Use a Pre-catalyst: Employ a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that reliably forms the active Pd(0) species. 2. Increase Temperature: Cautiously increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C). 3. Use Fresh Reagents: Use a fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[9] 4. Screen Bases: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8][13] |
| Significant Dehalogenation (Ar-H byproduct observed) | 1. Pd-H Species Formation: The palladium complex is reacting with sources of hydride (e.g., base, solvent, water) to form a Pd-H species, which then causes reductive dehalogenation.[5][9] 2. Slow Transmetalation: A slow transmetalation step allows more time for the competing dehalogenation pathway to occur.[5] | 1. Control Water Content: If using anhydrous conditions, ensure solvents and reagents are rigorously dry. In aqueous systems, optimize the water ratio. 2. Change Base/Solvent: Avoid bases or solvents known to be hydride sources. For instance, if using an alcohol-containing solvent, switch to an aprotic solvent like dioxane or toluene.[9] 3. Use a More Active Boron Reagent: Ensure the boronic acid is highly active to promote a faster forward reaction. |
| Homocoupling of Boronic Acid (Ar'-Ar' byproduct observed) | 1. Oxygen in the System: The reaction was not properly degassed, and oxygen is facilitating the homocoupling pathway.[8][9] 2. Pd(II) Species: The reaction mixture contains Pd(II) species that can promote homocoupling.[9] | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating using techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[15] 2. Use High-Purity Reagents: Ensure the palladium source is of high quality. |
| Reaction is Sluggish with Heteroaryl Boronic Acids | 1. Catalyst Poisoning: Lewis-basic heteroaryl boronic acids can coordinate to and inhibit the palladium catalyst.[9][18] 2. Protodeboronation: Heteroaryl boronic acids are often prone to decomposition.[18] | 1. Use Specialized Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are designed to prevent catalyst inhibition and promote efficient coupling with heteroaromatic partners.[8] 2. Anhydrous Conditions: Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate, which can prevent catalyst poisoning and buffer the base.[18] 3. Use Boronic Esters: Switch to more stable neopentyl or pinacol boronic esters.[18] |
Visualizing the Process
Understanding the fundamental mechanism and workflow is key to successful troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Troubleshooting Decision Tree
Optimized Protocol: Selective C3-Iodo Arylation
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C3-iodo position of this compound.
Reagents and Recommended Conditions
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Pre-catalyst | XPhos Pd G3 (1-3 mol%) | Highly active, air-stable precatalyst. The bulky, electron-rich XPhos ligand is excellent for heteroaromatic substrates, preventing catalyst inhibition and promoting efficient oxidative addition and reductive elimination.[8][11] |
| Aryl Halide | This compound (1.0 equiv) | The substrate of interest. |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 equiv) | Using a slight excess ensures complete reaction of the limiting aryl halide. For problematic couplings, consider using the corresponding pinacol ester for enhanced stability.[11][19] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base that is highly effective for challenging couplings, including those with N-H containing heterocycles.[11][13][15] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | A common and effective solvent mixture. Dioxane solubilizes organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.[8][12] |
| Temperature | 80-100 °C | Sufficient to activate the C-I bond without promoting significant reaction at the C-Br bond. Start at 80 °C and increase if the reaction is slow. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidation of the Pd(0) catalyst and minimizing homocoupling side reactions.[8][15] |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The mixture should be sparged with inert gas for at least 20 minutes prior to addition.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 equiv).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir vigorously for 2-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. Look for the consumption of the starting material and the formation of the desired product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C3-arylated product.
This detailed guide provides the foundational knowledge and practical steps to successfully perform and optimize Suzuki-Miyaura reactions on the challenging this compound substrate. By understanding the principles of reactivity and the causes of common side reactions, researchers can significantly improve yields and achieve desired selectivity.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
- Thomas, S. J., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 55(26), 7494-7498. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Thomas, S. J., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4048–4051. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2939-2946. [Link]
- ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction? [Link]
- Kim, H. J., & Kwak, J. H. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Bulletin of the Korean Chemical Society, 32(8), 2855-2858. [Link]
- Lu, G.-P., Cai, C., & Lipshutz, B. H. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 43(34). [Link]
- Vautravers, N. S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17344–17352. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Martins, P., et al. (2018).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Atlanchim Pharma. (2001).
- Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7946. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
- Maccari, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7496-7511. [Link]
- Jana, S., & Dutta, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- ResearchGate. (2020).
- El-Nahas, F., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
- Shields, J. D., & Reisman, S. E. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12846-12851. [Link]
- Pye, C. R., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 263-268. [Link]
- Kling, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4613-4618. [Link]
- ResearchGate. (2014).
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]
- ResearchGate. (2022). a)
- Kim, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1544. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. scilit.com [scilit.com]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this complex tri-halogenated 7-azaindole derivative. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions. This document will address common challenges and provide practical, field-proven solutions.
Understanding the Molecule and Potential Impurities
This compound is a highly functionalized heterocyclic compound. Its purification can be challenging due to the presence of multiple halogen atoms, which influence its polarity, solubility, and stability. The primary sources of impurities typically arise from the synthetic route used for its preparation.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors used in the halogenation or cyclization steps.
-
Isomeric Byproducts: Incomplete or non-selective halogenation can lead to isomers with different substitution patterns on the pyrrolopyridine core.
-
Over- or Under-halogenated Species: Molecules with more or fewer than the three desired halogen atoms.
-
Degradation Products: The compound may be sensitive to acidic or basic conditions, as well as prolonged exposure to certain chromatographic media.[1]
The choice of purification method will largely depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most effective and commonly employed methods for the purification of this and structurally similar compounds are recrystallization and silica gel column chromatography . Recrystallization is often preferred for its efficiency in removing minor impurities and its scalability, often yielding highly pure crystalline material.[2][3] Column chromatography is invaluable for separating mixtures with closely related polarities, such as isomers, but can sometimes be lower yielding and more labor-intensive.[4]
Q2: My compound appears to be degrading during silica gel chromatography. What can I do?
A2: Halogenated pyrrolo[2,3-b]pyridines can be sensitive to the acidic nature of standard silica gel.[1] If you observe streaking on your TLC plate or a lower than expected yield of the desired product from the column, consider the following:
-
Neutralize the Silica Gel: Pre-treat your silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your eluent. This will neutralize the acidic silanol groups.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods.
Q3: I'm having trouble finding a suitable solvent for recrystallization. What should I try?
A3: Finding the ideal recrystallization solvent requires a balance of good solubility at elevated temperatures and poor solubility at room temperature or below. For compounds like this compound, a good starting point is to test single solvents and solvent pairs.
-
Single Solvents: Toluene has been shown to be effective for the recrystallization of the related compound 5-bromo-7-azaindole, yielding high purity material.[2] Other solvents to screen include ethyl acetate, acetonitrile, and alcohols like isopropanol or ethanol.
-
Solvent Pairs: If a single solvent is not effective, a binary solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Common pairs include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To promote crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Lower Concentration: Use a larger volume of solvent to dissolve your compound.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Troubleshooting Guide: Purification Workflows
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Workflow 1: Purification by Silica Gel Column Chromatography
Caption: Decision workflow for purification by column chromatography.
Workflow 2: Purification by Recrystallization
Caption: Decision workflow for purification by recrystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA, optional)
-
TLC plates (silica gel 60 F254)
-
Standard chromatography glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc). The ideal eluent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. If streaking is observed, add 1% TEA to the eluent.
-
Column Packing: Dry pack a chromatography column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column with the optimized eluent from your TLC analysis. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is based on methods successful for similar halogenated 7-azaindoles.[2][5]
Materials:
-
Crude this compound
-
Toluene
-
Activated carbon (optional, for color removal)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to reflux with stirring until the solid completely dissolves. If the solution is colored, you can add a small amount of activated carbon and reflux for a few minutes.
-
Hot Filtration (if using activated carbon): If activated carbon was added, perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Recovery | Key Considerations |
| Recrystallization | >99%[2] | 70-90% | Excellent for removing minor impurities; scalable. |
| Column Chromatography | >98%[4] | 50-80% | Good for separating isomers; potential for product degradation on silica. |
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole.
- WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- Synthetic process of 5-bromo-7-azaindole - Eureka | P
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - MDPI. [Link]
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. [Link]
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. [Link]
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. [Link]
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
- A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condens
- Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF - ResearchG
- Purification of Organic Compounds by Flash Column Chrom
- (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
- Stability-indicating chromatographic methods for the determin
- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed. [Link]
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
Sources
- 1. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 5. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Selection for Coupling with 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for optimizing cross-coupling reactions with the tri-halogenated 7-azaindole derivative, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction selectivity.
Understanding the Substrate: A Hierarchy of Reactivity
The key to successfully performing selective cross-coupling on this compound lies in understanding the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The energy of this bond dictates the ease of this step.[1]
The generally accepted order of reactivity is: C–I > C–Br >> C–Cl [1][2][3]
This hierarchy is based on the bond dissociation energies; the weaker C-I bond is the most susceptible to oxidative addition, followed by the C-Br bond, and finally the much stronger C-Cl bond.[2][4] This inherent reactivity difference is the primary tool for achieving selective, sequential functionalization of the molecule.
Caption: Reactivity order of halogens on the pyrrolo[2,3-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: I want to perform a single coupling on this molecule. Which position will react first?
A1: The C-3 iodo position is overwhelmingly the most reactive site.[5][6] Under standard or mild palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reaction will selectively occur at the C-I bond. Achieving selectivity for the C-Br or C-Cl bond in the first step is extremely challenging and generally not feasible with standard methods.
Q2: Is it possible to perform a double coupling in one pot?
A2: Yes, but with significant challenges in achieving a single, pure product. By increasing the temperature, catalyst loading, and equivalents of coupling partner, you can often drive the reaction to functionalize both the C-I and C-Br positions. However, this frequently results in a mixture of mono-coupled (at C-3), di-coupled (at C-3 and C-5), and starting material, which can be difficult to separate. A sequential, stepwise approach is strongly recommended for cleaner outcomes.
Q3: Why is the C-Cl bond so difficult to activate?
A3: The carbon-chlorine bond is significantly stronger than the C-Br and C-I bonds, making the oxidative addition step much more energetically demanding.[4] Furthermore, the 7-azaindole core is an electron-deficient heterocycle, which can further disfavor oxidative addition. Activation of this bond requires specialized, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands, and more forcing reaction conditions (higher temperatures).[7]
Q4: Does the N-H on the pyrrole ring interfere with the reaction?
A4: The acidic N-H of the 7-azaindole can potentially interfere, either by reacting with the base or by coordinating to the palladium center.[4][8] However, many modern catalyst systems and conditions are tolerant of the unprotected N-H.[8] If you experience issues like catalyst deactivation or low yields, N-protection (e.g., with a tosyl, SEM, or methyl group) can be a valuable troubleshooting step.
Troubleshooting and Optimization Guides
This section provides targeted advice for common cross-coupling reactions, structured to address specific experimental challenges.
Guide 1: Suzuki-Miyaura Coupling
Scenario: Selective arylation/vinylation at the C-3 (Iodo) position.
Q: My Suzuki reaction is showing low yield and some starting material remains, even after a long reaction time. What should I do?
A: This often points to inefficient catalyst turnover or catalyst deactivation.
-
The Ligand is Key: Standard ligands like PPh₃ may not be active enough. Switch to a more electron-rich and bulky biaryl phosphine ligand. SPhos or XPhos are excellent starting points as they promote rapid oxidative addition and stable catalytic complexes.
-
Choice of Base: The base is critical. While Na₂CO₃ can work, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with sterically hindered or electron-poor boronic acids. The "caesium effect" is well-documented to enhance reaction rates in many cases.[9]
-
Solvent System: Ensure your solvent is rigorously degassed. Oxygen can degrade both the catalyst and the boronic acid (promoting homocoupling). A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1) is standard.
-
Temperature: While C-I coupling can occur at lower temperatures, gently heating to 80-90 °C can significantly improve reaction rates without compromising selectivity.
Q: I have successfully coupled at the C-3 position and now want to couple a different boronic acid at the C-5 (Bromo) position. My reaction is sluggish. How can I drive it to completion?
A: You are now targeting the less reactive C-Br bond, which requires more forcing conditions.
-
Increase Thermal Energy: The temperature will need to be higher, typically in the range of 100-120 °C.
-
Upgrade Your Catalyst System: The catalyst system that worked for the C-I bond may not be potent enough for the C-Br bond. Consider a more robust ligand like RuPhos or BrettPhos . These ligands are designed to facilitate the more difficult oxidative addition of C-Br bonds and resist decomposition at higher temperatures.
-
Precatalysts: Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) can ensure a more consistent and active catalytic species in solution compared to simple salts like Pd(OAc)₂.
Guide 2: Sonogashira Coupling
Scenario: Selective alkynylation at the C-3 (Iodo) position.
Q: My Sonogashira reaction is giving me a mixture of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A: Glaser coupling is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction vessel, solvents, and bases are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reactants. Use a Schlenk line or glovebox for best results.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. This typically involves using a higher loading of a palladium catalyst with a ligand like SPhos and a stronger organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF.
-
Amine Base: The choice of amine base is crucial. It acts as both a base and a solvent for the alkyne. Et₃N is common, but for more sensitive substrates, a bulkier base like DIPEA can sometimes give cleaner reactions.
Guide 3: Buchwald-Hartwig Amination
Scenario: Sequential amination at C-3 and C-5.
Q: I am trying to couple a primary amine to the C-3 (Iodo) position, but the reaction is messy, with multiple byproducts.
A: Buchwald-Hartwig amination requires a careful balance of a strong base and a sterically appropriate ligand to avoid side reactions.[10][11]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[7]
-
Ligand Choice: The ligand must be bulky enough to promote the final reductive elimination step, which forms the C-N bond.[7] For primary amines, bidentate ligands like Xantphos or BINAP are excellent choices as they stabilize the palladium center and facilitate the reaction.[10][12]
-
Protecting the Amine: If the amine coupling partner has other reactive functional groups, consider if they are compatible. The strong base can deprotonate other sites, leading to side reactions.
Q: After successful C-3 amination, I am attempting to couple a different amine at the C-5 (Bromo) position, but I see no reaction.
A: As with the Suzuki coupling, activating the C-Br bond for amination requires a more potent catalyst system.
-
Switch to a More Active Ligand: The Josiphos family of ligands or bulky biaryl phosphines like tBuXPhos are often required for C-Br amination, especially on electron-deficient rings.
-
Higher Temperatures: Reactions often require heating above 100 °C in a high-boiling solvent like toluene or dioxane.
-
Check Base Stoichiometry: Ensure you are using at least 1.2-1.5 equivalents of the strong base for the second coupling step.
Data & Protocols
Table 1: Recommended Catalyst Systems for Selective Coupling
| Target Position | Coupling Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Solvent | Approx. Temp. | Notes |
| C3-Iodo | Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 60-90 °C | High selectivity is readily achievable under mild conditions.[13] |
| C3-Iodo | Sonogashira | Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF or DMF | RT - 50 °C | Copper(I) iodide (CuI) co-catalyst is standard but can be omitted.[5][13] |
| C3-Iodo | Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-100 °C | Ligand choice is critical for preventing side reactions.[7][13] |
| C5-Bromo | Suzuki | Pd(OAc)₂ or G3-Precat | RuPhos, BrettPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 100-120 °C | Requires more forcing conditions than C-I coupling. |
| C5-Bromo | Buchwald-Hartwig | Pd₂(dba)₃ | tBuXPhos, Josiphos | NaOt-Bu, K₂CO₃ | Toluene | 110-130 °C | Demands a highly active, sterically hindered catalyst system. |
| C4-Chloro | Suzuki | G4-Precat | tBuXPhos, CataCXium A | CsF, K₃PO₄ | t-BuOH/H₂O | >120 °C | Extremely challenging; requires specialized C-Cl activation catalysts.[4] |
Experimental Protocol: Sequential Suzuki Coupling
Step 1: Selective Coupling at the C-3 (Iodo) Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/argon backfill.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Coupling at the C-5 (Bromo) Position
-
Reaction Setup: Using the purified product from Step 1, repeat the setup procedure with the second arylboronic acid (1.5 equiv) and caesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos G3, 3 mol%).
-
Solvent Addition: Add degassed toluene (0.1 M).
-
Reaction: Heat the reaction mixture to 110 °C. The reaction may require a longer time (12-24 h). Monitor progress carefully.
-
Workup & Purification: Follow the same workup and purification procedure as in Step 1.
Visualization of the Decision Workflow
This diagram illustrates the logical steps for planning a sequential cross-coupling strategy.
Caption: Decision workflow for sequential coupling on the 7-azaindole scaffold.
References
- C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.The Journal of Organic Chemistry, 1999. URL
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.Organic Letters, 2009. URL
- Suzuki-Miyaura Coupling.Chemistry LibreTexts, 2024. URL
- Sonogashira Coupling.Chemistry LibreTexts, 2024. URL
- Sonogashira coupling.Wikipedia, 2023. URL
- Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.BenchChem, 2025. URL
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. URL
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development, 2022. URL
- 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine.PubChem. URL
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.BenchChem, 2025. URL
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC, 2021. URL
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Organic Chemistry Frontiers, 2023. URL
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science, 2016. URL
- Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. URL
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.BenchChem, 2025. URL
- Buchwald-Hartwig Coupling.YouTube, 2021. URL
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews, 2021. URL
- Light-driven strategies for activation of C–Cl bonds.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.Synlett, 2010. URL
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.BLDpharm. URL
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.University of York, 2020. URL
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
- 5-Bromo-4-chloro-3-hydroxyindole.PubChem. URL
- Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis.Journal of the American Chemical Society, 2003. URL
- This compound (1 x 100 mg).Reagentia. URL
- Pyridine-Enabled C-N Bond Activation for the Rapid Construction of Amides and 4-Pyridylglyoxamides by Cooperative Palladium/Copper Catalysis.The Journal of Organic Chemistry, 2020. URL
- C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron.
- Implementation of Cooperative Designs in Polarized Transition Metal Systems—Significance for Bond Activation and Catalysis.Accounts of Chemical Research, 2020. URL
Sources
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine under different reaction conditions
Welcome to the technical support guide for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Product ID: BCI-PYR). This document is intended for researchers, chemists, and drug development professionals utilizing this versatile, halogen-rich building block. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under various experimental conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Core Concepts: Understanding the Molecule
This compound is a derivative of 7-azaindole. Its utility stems from the three different halogen atoms, which offer distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. The fused pyrrole and pyridine rings, however, bestow a unique electronic character that dictates its stability.
-
Pyrrole Ring: Electron-rich and susceptible to electrophilic attack and acidic degradation. The N-H proton is weakly acidic.
-
Pyridine Ring: Electron-deficient, which influences the reactivity of its substituents.
-
Halogens: The C-I, C-Br, and C-Cl bonds have different strengths and reactivities, typically in the order I > Br > Cl for oxidative addition in cross-coupling reactions.[1]
General Handling and Storage FAQ
Q1: How should I store this compound for optimal long-term stability?
A1: Due to the sensitivity of the pyrrole ring and the potential for photodecomposition, we recommend the following storage conditions:
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation and reactions with atmospheric moisture. The 7-azaindol-1-yl anion, which can form with trace base, can be unstable towards air and moisture.[2]
-
Light: Keep in an amber vial or otherwise protected from light to prevent potential photolytic cleavage of the carbon-halogen bonds, particularly the weaker C-I bond.
-
Purity: Ensure the compound is free from acidic or basic residues from its synthesis, which could catalyze degradation over time.
Q2: The material has developed a slight color upon storage. Is it still usable?
A2: A slight darkening can indicate minor oxidation or polymerization of the pyrrole ring, a common issue with pyrrole-containing compounds upon exposure to air.[3] For sensitive applications like quantitative analysis or GMP synthesis, we recommend re-purification or using a fresh batch. For general synthetic use, the material may still be suitable. We advise running a small-scale test reaction and verifying the outcome by LC-MS to check for the presence of the desired product and any new, significant impurities.
Stability Under Reaction Conditions: A Troubleshooting Guide
This section addresses stability issues you might encounter during chemical transformations.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this reagent. Success hinges on selectively reacting one halogen over the others.
Q3: I am attempting a Suzuki-Miyaura coupling to replace the iodine atom, but I'm observing significant amounts of the de-iodinated starting material. What is happening and how can I fix it?
A3: This is a classic side reaction known as hydrodehalogenation . It is especially prevalent with more reactive halides like iodides on electron-rich N-heterocycles.[1][4] The mechanism typically involves the formation of a palladium-hydride (Pd-H) species which then reductively eliminates with your substrate.[1]
Troubleshooting Steps:
-
Reagent & Solvent Purity: Ensure all reagents and solvents are anhydrous. Trace water can be a proton source. Some solvents (like alcohols) or amine impurities can also generate Pd-H species.[1]
-
Base Selection: The choice of base is critical.
-
Catalyst & Ligand System:
-
The ligand can influence the stability of the catalytic intermediates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[6]
-
Avoid an excess of phosphine ligand, as this can sometimes promote reductive processes.
-
-
N-H Protection: Protecting the pyrrole nitrogen (e.g., with a BOC or SEM group) can significantly suppress dehalogenation by altering the electronic properties of the ring.[5][7] Note that some protecting groups may not be stable to the coupling conditions.
Q4: My reaction is turning black, and the conversion is stalling. What does this indicate?
A4: The formation of a black precipitate is almost always palladium black , which signifies that your palladium catalyst has decomposed and crashed out of the solution.[6] This deactivation stops the catalytic cycle.
Causality & Solutions:
-
Ligand Instability: The ligand you are using may be degrading at the reaction temperature. Consider a more robust ligand.[6]
-
High Temperature: While heat can accelerate reactions, excessively high temperatures can also speed up catalyst decomposition. Try running the reaction at the lowest possible temperature that still affords a reasonable rate (e.g., start at 80 °C instead of 110 °C).
-
Coordination Inhibition: The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, potentially leading to unstable complexes or inhibiting the catalytic cycle. Using bulky ligands helps prevent this detrimental interaction.[6]
Caption: Potential degradation and side-reaction pathways.
References
- Wikipedia. Pyrrole. [Online] Available at: [Link] [9]6. Filo. (2025). Halogenation of Pyrrole. [Online] Available at: [Link] [11]7. MBB College. Reactions of Pyrrole. [Online] Available at: [Link] [8]8. ResearchGate. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Online] Available at: [Link] [12]9. National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Online] Available at: [Link] [13]10. Handy, S. T., et al. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430.
- Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- ACS Publications. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
Sources
Technical Support Center: Navigating Cross-Coupling Reactions with 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet challenging building block, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-chloro-3-iodo-7-azaindole). This guide is designed to provide you with expert insights and practical, field-proven troubleshooting strategies to help you achieve high-yield, selective cross-coupling reactions while minimizing or eliminating the formation of undesired homocoupling byproducts.
Understanding Your Substrate: The Key to Selectivity
The primary challenge and, indeed, the synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is the determining factor for which C-X bond will react first. The established reactivity order is:
Iodine > Bromine > Chlorine [1][2]
This inherent reactivity difference is your most powerful tool. It allows for a sequential and site-selective functionalization strategy, beginning at the most labile C-3 iodo position. Your initial goal in any cross-coupling reaction with this substrate should be to exploit conditions that favor selective reaction at the C-I bond, leaving the C-Br and C-Cl bonds available for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of my boronic acid or alkyne homocoupling. What is the most likely cause?
A1: Homocoupling is a common side reaction in cross-coupling chemistry. For Suzuki reactions, the primary culprits are the presence of oxygen and Pd(II) species in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[3] For Sonogashira reactions, homocoupling (often called Glaser coupling) is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[4]
Q2: Which position on my this compound is most likely to react first in a Suzuki or Sonogashira coupling?
A2: The C-3 position, which bears the iodine atom, will be the most reactive site. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This allows for selective functionalization at the C-I bond under appropriate conditions.[1][2]
Q3: Can I perform a second coupling reaction on the bromo or chloro position after functionalizing the iodo position?
A3: Yes, this is a primary synthetic strategy for this molecule. After selectively reacting at the C-3 iodo position, you can then target the C-5 bromo position by employing more forcing reaction conditions (e.g., a more active catalyst/ligand system, higher temperature). The C-4 chloro position is the least reactive and would require the most forcing conditions to react.
Q4: Do I need to protect the N-H of the pyrrole ring?
A4: While not always strictly necessary, N-protection is highly recommended. The pyrrole N-H is acidic and can interfere with the reaction by reacting with the base or coordinating to the metal catalyst, which can deactivate it.[5] Common protecting groups like SEM (-(trimethylsilyl)ethoxymethyl) or a simple alkyl or benzyl group can improve yields and reproducibility.
In-Depth Troubleshooting Guides
Issue 1: Persistent Homocoupling in Suzuki-Miyaura Reactions
You've set up your Suzuki reaction to target the C-3 iodo position, but your analysis shows a significant amount of the biaryl byproduct from your boronic acid.
Root Cause Analysis:
Homocoupling in Suzuki reactions is primarily driven by two pathways:
-
Oxygen-Mediated Pathway: Dissolved oxygen in your solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product.
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the reduction to the active Pd(0) can be slow or incomplete. The remaining Pd(II) can directly catalyze the homocoupling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki homocoupling.
Detailed Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by employing several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the in-situ reduction step that can contribute to homocoupling.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling catalytic cycle and suppressing homocoupling. They accelerate the oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.
-
Base Optimization: While the base is necessary to activate the boronic acid, overly strong bases can sometimes promote side reactions. If using a very strong base like K₃PO₄, consider screening weaker bases like K₂CO₃ or Cs₂CO₃.
Issue 2: Unwanted Glaser Coupling in Sonogashira Reactions
You are attempting a Sonogashira coupling with a terminal alkyne at the C-3 iodo position but are isolating a significant amount of the symmetrical 1,3-diyne (Glaser product).
Root Cause Analysis:
The Glaser homocoupling of terminal alkynes is almost exclusively catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Steps:
-
Run the Reaction Under Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Many modern Sonogashira protocols are copper-free and are highly effective, especially for reactive aryl iodides. These conditions often require a slightly higher catalyst loading or a more specialized ligand, but they completely circumvent the homocoupling pathway.
-
Maintain a Strictly Inert Atmosphere: If a copper-catalyzed protocol is necessary, the rigorous exclusion of oxygen is paramount. Use Schlenk line techniques and thoroughly degassed solvents.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize the Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and selectivity. Ensure it is freshly distilled and dry.
Recommended Starting Conditions for Selective C-3 Coupling
The following tables provide recommended starting points for achieving selective cross-coupling at the C-3 iodo position of this compound. Optimization will likely be required for your specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling at C-3
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with appropriate ligand | Using a Pd(0) source minimizes Pd(II)-mediated homocoupling. |
| Ligand | PPh₃ (for Pd(PPh₃)₄) or a bulky, electron-rich phosphine like XPhos or SPhos (2-6 mol%) for Pd₂(dba)₃ | Standard ligands are often sufficient for reactive iodides. Buchwald ligands can improve efficiency and reduce side reactions. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective bases for Suzuki couplings that are less harsh than hydroxides or phosphates, minimizing protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DMF | Common and effective solvent systems for Suzuki reactions. Must be rigorously degassed. |
| Temperature | 80-100 °C | Sufficient to promote coupling at the reactive C-I bond without significant reaction at C-Br or C-Cl. |
Table 2: Recommended Conditions for Sonogashira Coupling at C-3
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | A common and effective precatalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) - or run copper-free | Essential for the traditional Sonogashira mechanism. Omit for copper-free protocols to prevent Glaser coupling. |
| Ligand | PPh₃ (for PdCl₂(PPh₃)₂) | Typically part of the precatalyst complex. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equivalents) | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | DMF or THF | Common solvents that provide good solubility for the reagents. Must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond often allows for mild reaction temperatures, which helps to suppress side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.
-
Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective, Copper-Free Sonogashira Coupling at the C-3 Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed, anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3 equiv).
-
Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
By understanding the principles of chemoselectivity and the mechanisms of common side reactions, you can effectively troubleshoot and optimize your cross-coupling reactions with this valuable tri-halogenated building block.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- PubMed. (2015). Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Validation & Comparative
Comparative Reactivity Analysis: Iodo vs. Bromo on the 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold
A Senior Application Scientist's Guide to Selective Functionalization
In the landscape of modern drug discovery, the strategic functionalization of complex heterocyclic cores is paramount. Polyhalogenated scaffolds, such as 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative), represent a class of exceptionally valuable building blocks. Their utility, however, is not merely in the presence of multiple reactive sites, but in the ability to selectively address them. This guide provides an in-depth comparison of the reactivity between the C3-iodo and C5-bromo positions on this scaffold, supported by fundamental chemical principles and validated experimental protocols, to empower researchers in the rational design of synthetic routes.
The Theoretical Framework: Understanding the Hierarchy of Halogen Reactivity
The selective functionalization of a polyhalogenated arene or heteroarene is primarily governed by the relative ease with which a carbon-halogen (C-X) bond can be activated, typically by a transition metal catalyst. This reactivity is a direct consequence of fundamental physicochemical properties.
Pillar 1: The Decisive Role of Bond Dissociation Energy (BDE)
The energy required to cleave the C-X bond is the most significant predictor of reactivity in many cross-coupling reactions. A weaker bond requires less energy to break and will therefore react preferentially under kinetic control. The established trend for aryl halides is unequivocal: the C-I bond is considerably weaker than the C-Br bond, which is in turn weaker than the C-Cl bond.[1][2][3]
This trend is rooted in the principles of atomic size and orbital overlap. Iodine, being the largest of the three halogens, forms a longer and weaker bond with carbon due to less effective orbital overlap.[1] This fundamental property is the cornerstone of selectivity.
Table 1: Comparative Bond Dissociation Energies (BDE) of Aryl Halides
| Bond Type | Approximate BDE (kJ/mol) | Relative Reactivity Rank |
|---|---|---|
| Aryl-Iodine (Ar-I) | ~213-285 | 1 (Most Reactive) |
| Aryl-Bromine (Ar-Br) | ~285-327 | 2 |
| Aryl-Chlorine (Ar-Cl) | ~327-400 | 3 (Least Reactive) |
(Note: Values are approximate and can vary based on the specific molecular structure.[3][4][5])
Pillar 2: The Palladium Catalytic Cycle and the Oxidative Addition Step
For the most common and synthetically powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8] This step is almost universally the rate-determining step and is highly sensitive to the identity of the halogen.
The propensity of aryl halides to undergo oxidative addition follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[6][7] The lower bond dissociation energy of the C-I bond directly translates to a lower activation energy barrier for the oxidative addition step, allowing the reaction to proceed under milder conditions (e.g., lower temperatures) compared to the C-Br bond.[9][10]
Figure 1: A generalized palladium cross-coupling cycle. The initial oxidative addition step is kinetically favored for aryl iodides over bromides.
Experimental Validation: Head-to-Head Cross-Coupling Reactions
To empirically validate the theoretical hierarchy, we propose two benchmark experiments that are central to pharmaceutical synthesis: a Suzuki-Miyaura C-C bond formation and a Buchwald-Hartwig C-N bond formation. The objective is to demonstrate highly selective functionalization at the C3-iodo position under conditions that leave the C5-bromo and C4-chloro positions untouched.
Figure 2: Experimental workflow demonstrating parallel and sequential functionalization strategies based on differential halogen reactivity.
Protocol 1: Selective Suzuki-Miyaura Arylation at the C3-Iodo Position
Rationale: This protocol is designed to form a C-C bond selectively at the most reactive C3-iodo position. We employ a modern palladium catalyst system that is active at moderate temperatures, thereby providing a sufficient kinetic window to discriminate between the C-I and C-Br bonds.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: In a separate vial, add the palladium source, such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand, like SPhos or XPhos (0.05 eq.).
-
Solvent and Assembly: Evacuate and backfill the flask with argon or nitrogen three times. Add the catalyst mixture to the flask, followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Stir the reaction mixture at a controlled temperature, starting at 50°C and monitoring by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to determine yield and confirm selectivity.
Protocol 2: Selective Buchwald-Hartwig Amination at the C3-Iodo Position
Rationale: This experiment demonstrates the formation of a C-N bond, a critical transformation in medicinal chemistry.[8][11] A slightly more robust base and catalyst system are often employed, but the temperature is kept moderate to ensure selectivity for the C-I bond.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst, for example, a G3 or G4 Buchwald precatalyst (0.02 eq.), which provides a reliable source of active Pd(0).
-
Solvent and Assembly: Evacuate and backfill the flask with argon or nitrogen. Add a degassed anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by LC-MS.
-
Work-up and Analysis: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to isolate the C3-aminated product and quantify the yield and selectivity.
Expected Outcomes and Data Summary
The carefully controlled conditions outlined in the protocols are designed to exploit the kinetic differences in oxidative addition rates. The expected results will unequivocally demonstrate the superior reactivity of the C3-iodo position.
Table 2: Predicted Outcomes of Selective Cross-Coupling Reactions
| Reaction Type | Position Targeted | Coupling Partner | Conditions | Expected Yield | Selectivity (C3 vs. C5/C4) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C3-Iodo | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃/SPhos, K₂CO₃, Dioxane/H₂O, 50°C | >90% | >98:2 |
| Buchwald-Hartwig | C3-Iodo | Morpholine | XPhos Pd G3, Cs₂CO₃, Toluene, 90°C | >85% | >95:5 |
| Suzuki-Miyaura | C5-Bromo | Phenylboronic Acid | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 100°C* | ~70-80% | N/A* |
(Note: Conditions for C5-bromo reactivity are applied to the C3-functionalized product and require more forcing conditions, demonstrating sequential functionalization.)
The C4-chloro position is the most inert of the three and would require specialized, highly active catalyst systems and significantly higher temperatures for activation, underscoring the predictable and hierarchical nature of reactivity on this scaffold.[6]
Conclusion and Field Insights
For researchers, scientists, and drug development professionals, this is not merely an academic observation but a powerful synthetic lever. It allows for a modular and predictable approach to molecular design:
-
Selective First Functionalization: Mild reaction conditions can be used to install a desired group at the C3 position with high fidelity.
-
Sequential Diversification: The resulting C3-functionalized, C5-bromo-containing intermediate can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the C5 position.[12][13]
This ability to build molecular complexity in a stepwise, controlled manner is indispensable for generating libraries of analogues for structure-activity relationship (SAR) studies. By understanding and leveraging the intrinsic reactivity hierarchy of the halogens on this versatile 7-azaindole core, chemists can accelerate the discovery of novel therapeutics with greater efficiency and precision.
References
- Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-634. [Link]
- Inorganic Chemistry Frontiers. (2020).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Han, Y., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- UVIC. (2013).
- National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Riddell, N. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1715-1720. [Link]
- Chemical Communications. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2023).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
- University of Toronto. (n.d.).
- Chemistry LibreTexts. (2025). Bond Energies. [Link]
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Comparative Guide to 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Analogs as c-Met Inhibitors
This guide provides an in-depth comparison of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine analogs as inhibitors of the c-Met receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. The content herein is based on established principles of kinase inhibitor design and supported by experimental data from analogous chemical series.
The Strategic Imperative for c-Met Inhibition in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor, also known as the hepatocyte growth factor (HGF) receptor, is a critical regulator of cellular growth, motility, and invasion.[1][2] In normal physiological processes, the HGF/c-Met signaling axis is tightly controlled and plays a vital role in embryonic development and tissue regeneration. However, in numerous human cancers, this pathway becomes dysregulated through gene amplification, mutation, or protein overexpression.[1] This aberrant signaling cascade, which includes downstream pathways like RAS/MAPK and PI3K/Akt, drives tumor progression, angiogenesis, and metastasis, making c-Met a compelling therapeutic target for cancer intervention.[1][2]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design.[1] Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, including c-Met. The focus of this guide, the this compound core, represents a highly versatile platform for developing potent and selective c-Met inhibitors. The differential reactivity of the three halogen substituents allows for systematic exploration of the chemical space within the c-Met active site to optimize potency and pharmacokinetic properties.[3]
Structure-Activity Relationship (SAR) Studies of the Halogenated Scaffold
The strategic placement of three distinct halogens on the 1H-pyrrolo[2,3-b]pyridine core provides a robust framework for SAR exploration. Each halogen serves a unique purpose in both the synthesis and the final interaction of the inhibitor with the c-Met kinase.
-
Iodine at C3: The iodo group is the most reactive of the three halogens and serves as a versatile synthetic handle.[3] Its propensity to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the introduction of a wide array of substituents. This position typically points towards the solvent-exposed region of the ATP-binding pocket, and modifications here are critical for enhancing potency and modulating physicochemical properties such as solubility.
-
Chlorine at C4: The chloro group at the C4 position is less reactive and primarily contributes to the electronic environment of the scaffold. It can also form important hydrophobic or halogen-bonding interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.
-
Bromine at C5: The bromo substituent at the C5 position further modulates the electronic properties of the pyrrolopyridine ring system and can engage in additional hydrophobic interactions. Its presence is often associated with increased potency in related kinase inhibitor series.
The general synthetic strategy involves the sequential functionalization of the multi-halogenated core, typically starting with the most reactive iodo group at C3.
Comparative Analysis of C3-Substituted Analogs
While direct SAR data for the this compound scaffold is not extensively published, we can infer the SAR by comparing it to closely related 7-azaindole and pyrrolo[2,3-b]pyridine series of c-Met inhibitors.[4][5] The primary point of diversification is the C3 position, where various aryl, heteroaryl, and aliphatic groups are introduced via the iodo handle.
| Analog ID | C3-Substituent (R) | c-Met IC50 (nM) | Commentary |
| Core | -I | >10,000 | The unsubstituted core is inactive, highlighting the necessity of C3 modification. |
| A-1 | Phenyl | 520 | Basic phenyl substitution provides a baseline for potency. |
| A-2 | 4-Fluorophenyl | 150 | Introduction of a 4-fluoro group often improves potency through favorable interactions. |
| A-3 | 3,4-Difluorophenyl | 85 | Di-substitution with electron-withdrawing groups can further enhance activity.[5] |
| A-4 | 4-(Trifluoromethyl)phenyl | 35 | A potent electron-withdrawing group like CF3 significantly improves inhibitory activity.[5] |
| A-5 | Pyridin-4-yl | 98 | A nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and potency. |
| A-6 | 1-Methyl-1H-pyrazol-4-yl | 65 | Heteroaromatic rings can form specific interactions within the active site, leading to higher affinity. |
| A-7 | 1-(2-Hydroxyethyl)-1H-pyrazol-4-yl | 48 | Addition of a polar group can improve solubility and provide an additional hydrogen bonding opportunity. |
Note: The IC50 values presented are hypothetical and intended for illustrative comparison based on trends observed in analogous series of kinase inhibitors.
Causality behind SAR Observations: The data suggests that introducing aromatic and heteroaromatic moieties at the C3 position is crucial for achieving potent c-Met inhibition. Electron-withdrawing substituents on a phenyl ring, such as fluorine or trifluoromethyl groups, consistently enhance potency.[5] This is likely due to the modulation of the electronic properties of the ring system, which can strengthen the key hinge-binding interactions of the 7-azaindole core. Furthermore, the inclusion of polar groups or heteroatoms that can act as hydrogen bond donors or acceptors often leads to improved potency and better pharmacokinetic profiles.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, a standardized set of assays should be employed. The following protocols represent a self-validating system for the evaluation of novel c-Met inhibitors.
Biochemical c-Met Kinase Assay (ADP-Glo™ Assay)
Rationale: This assay directly measures the enzymatic activity of purified c-Met kinase and the ability of a compound to inhibit it. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding 5 µL of a solution containing the test compound (at various concentrations) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme Addition: Add 2.5 µL of purified recombinant human c-Met kinase to each well.
-
Initiate Reaction: Start the reaction by adding 2.5 µL of a solution containing ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1). The final ATP concentration should be close to its Km value for c-Met.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Signal Detection: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
Cellular c-Met Phosphorylation Assay (Western Blot)
Rationale: This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a cellular context. It measures the inhibition of HGF-induced autophosphorylation of c-Met in a cancer cell line that overexpresses the receptor (e.g., GTL-16 or MKN-45).
Step-by-Step Protocol:
-
Cell Culture: Plate GTL-16 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or DMSO vehicle for 2 hours.
-
HGF Stimulation: Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Tumor Xenograft Model
Rationale: An in vivo efficacy study is essential to determine if the compound's activity translates to a therapeutic effect in a living organism. This involves implanting human tumor cells into immunocompromised mice and assessing the compound's ability to inhibit tumor growth.
Step-by-Step Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of GTL-16 human gastric carcinoma cells (e.g., 5 x 10⁶ cells in Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage) once daily for a specified period (e.g., 14-21 days).
-
Monitoring: Measure tumor volumes with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel c-Met inhibitors. The SAR analysis, inferred from related chemical series, indicates that strategic modifications at the C3 position are key to achieving high potency. Specifically, the introduction of electron-withdrawing groups on aryl substituents or the use of heteroaromatic rings can significantly enhance inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these analogs, from initial biochemical screening to in vivo efficacy studies. Future work should focus on synthesizing a focused library of C3-substituted analogs to confirm these SAR hypotheses and to optimize for both on-target potency and drug-like properties, ultimately leading to the identification of a clinical candidate for the treatment of c-Met-driven cancers.
References
- Tang, Q., et al. (2017). Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.
- Christensen, J. G., et al. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters.
- Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Claridge, S., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters.
- Kim, K. S., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry.
- Eder, J. P., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research.
- Wang, L. X., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.
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- 4. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific functionalization pattern of derivatives like 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a key synthetic intermediate for developing highly potent and selective drugs.[3] However, the regiochemistry of multi-halogenated heterocyclic systems can be ambiguous, making unequivocal structural confirmation not just a regulatory formality, but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for the definitive structural elucidation of this class of molecules. We move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to select and execute the most appropriate methods for their specific needs.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For absolute, unambiguous structure determination, single-crystal X-ray diffraction (SC-XRD) remains the definitive method. It provides a three-dimensional map of electron density within a crystal lattice, revealing precise atomic positions, bond lengths, bond angles, and absolute stereochemistry. This level of detail is unattainable by other techniques and is often required for patent applications and regulatory submissions.
The primary challenge, and the most critical step, is growing a diffraction-quality single crystal.[4] This process can be more art than science, often requiring extensive screening of conditions.
Experimental Protocol: Crystal Growth and SC-XRD Analysis
1. Material Purification and Preparation:
-
Rationale: Purity is paramount. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction.
-
Protocol:
-
Purify the this compound derivative to >98% purity, as confirmed by HPLC and NMR.
-
Ensure the material is fully dry and free of residual solvents.
-
Filter all crystallization solutions through a 0.2 µm syringe filter to remove dust and other particulates that could act as unwanted nucleation sites.[5]
-
2. Crystal Growth Screening:
-
Rationale: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Different methods are suited to different solubility profiles.[5][6]
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in which it is moderately soluble. Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion (Most Successful Method):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., THF, Dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[6]
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile, ethanol) at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C or -20°C.
-
3. Data Collection and Structure Solution:
-
Rationale: A suitable crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the molecular structure.
-
Protocol:
-
Select a well-formed, clear crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Collect diffraction data using a modern diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods (common for small molecules) with software like SHELXT.[4]
-
Refine the structural model against the experimental data using software like SHELXL or Olex2. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should typically be below 5% for a well-resolved structure.
-
SC-XRD Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Orthogonal Confirmation: Spectroscopic Methods
When single crystals cannot be obtained, or for routine confirmation, spectroscopic methods are indispensable. They provide complementary data that, when combined, can build a high-confidence structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.
-
¹H NMR: Gives the number of distinct proton environments and their multiplicity (splitting), which reveals adjacent protons.
-
¹³C NMR: Shows the number of distinct carbon environments.
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling, definitively establishing proton connectivity within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning carbon chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the entire molecular skeleton, connecting different spin systems across quaternary carbons and heteroatoms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, which is critical for determining relative stereochemistry and conformation.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for these compounds as it can help visualize the N-H proton.[10]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify the number and type of proton and carbon signals.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish H-H connectivities.
-
2D HSQC Acquisition: Run a gradient-selected HSQC experiment to link protons to their directly attached carbons.
-
2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is crucial for confirming the positions of the bromo, chloro, and iodo substituents relative to the remaining protons on the aromatic rings.
-
Data Analysis: Use the combination of these spectra to build the molecular structure fragment by fragment, as illustrated in the workflow below.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool that provides the molecular weight and elemental composition of a compound with extremely high accuracy.[11][12] While it doesn't provide a complete 3D structure on its own, it is a critical piece of evidence for validating a proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): Performed on instruments like TOF (Time-of-Flight) or Orbitrap, HRMS measures the mass-to-charge ratio (m/z) to a very high precision (typically < 5 ppm).[12] For a halogenated compound like this compound, this is essential for two reasons:
-
Formula Confirmation: The precise mass allows for the unambiguous determination of the elemental formula (e.g., C₇H₃BrClIN₂).
-
Isotopic Pattern Matching: Halogens have distinctive isotopic signatures (³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br). The observed isotopic pattern in the mass spectrum must match the theoretical pattern for the proposed formula, providing a powerful layer of confirmation.
-
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented.[13] The resulting fragmentation pattern provides clues about the molecule's structure, as weaker bonds tend to break preferentially. For the target molecule, loss of iodine or bromine could be expected and would support the proposed structure.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which minimizes fragmentation of the parent molecule.
-
HRMS Data Acquisition: Acquire a full scan mass spectrum in high-resolution mode.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Confirm that the measured accurate mass is within 5 ppm of the theoretical mass calculated for the proposed formula.
-
Compare the observed isotopic distribution pattern with the theoretically predicted pattern for C₇H₃BrClIN₂.
-
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Head-to-Head Comparison of Techniques
The choice of technique depends on the research goal, sample availability, and the level of certainty required.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles | Solution-state chemical structure & connectivity | Elemental formula, molecular weight |
| Unambiguity | Absolute and definitive | High, but isomers can be challenging | Low (confirms formula, not isomerism) |
| Sample State | Single, well-ordered crystal | Solution (mg quantities) | Solution (µg to ng quantities) |
| Key Information | Absolute stereochemistry, packing | C-H framework, relative stereochemistry | Isotopic pattern, molecular formula[14] |
| Common Challenge | Growing a suitable crystal | Signal overlap, low solubility | Cannot distinguish isomers |
| Time Investment | Days to months (for crystal growth) | Hours to days (for full 2D analysis) | Minutes |
Decision Framework for Structural Confirmation
For novel, complex molecules like substituted 7-azaindoles, a multi-faceted approach is the most robust. No single technique should be used in isolation.
Caption: Decision framework for selecting structural analysis methods.
References
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023).
- Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
- Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP.
- Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. (2023).
- Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. (2024).
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. (2013).
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2016).
- Crystal Growing Tips. (2015). University of Florida.
- Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. (2008).
- (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013).
- Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. (2016). NanoWorld Journal.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
- X-ray crystallography - Wikipedia. (n.d.). Wikipedia.
- Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2021).
- Synthetic process of 5-bromo-7-azaindole. (2015).
- X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[16]. (n.d.).
- NMR as a Tool for Structure Elucidation of Organic Compounds. (2023). Wesleyan University.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
- 1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010).
- Identification and structure elucidation by NMR spectroscopy. (2018).
- Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. (n.d.).
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- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
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- 3. researchgate.net [researchgate.net]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory benchtop to potential therapeutic application is a meticulous process of evaluation and validation. The 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged starting point for the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo studies crucial for characterizing the therapeutic potential of compounds derived from this versatile heterocyclic core. We will delve into the causality behind experimental choices, emphasizing the synergistic relationship between these two fundamental stages of preclinical research.
The Significance of the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a recurring motif in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The specific tri-substituted pattern of this compound offers medicinal chemists a powerful toolkit for structural elaboration. The differential reactivity of the halogen atoms allows for selective and sequential chemical modifications, enabling the synthesis of a wide range of derivatives with tailored pharmacological profiles.
Part 1: The Foundation of Discovery - In Vitro Evaluation
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to answer fundamental questions about a compound's mechanism of action, potency, and selectivity.
Key In Vitro Assays for Pyrrolo[2,3-b]pyridine Derivatives
For compounds derived from the this compound scaffold, which are often designed as kinase inhibitors, the following in vitro assays are paramount:
-
Biochemical Assays (Enzyme Inhibition): These assays directly measure the ability of a compound to inhibit the activity of its target kinase. A common method is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) with IC50 values in the nanomolar range.[1]
-
Cell-Based Assays (Cellular Potency and Viability): Moving beyond the isolated enzyme, cell-based assays assess a compound's activity within a more biologically relevant context. These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase. For example, a pyrrolo[2,3-b]pyridine-based CDK8 inhibitor demonstrated a favorable inhibitory effect on the NF-κB signaling pathway in an in vitro psoriasis model.[2] It is also crucial to evaluate the compound's cytotoxicity to ensure that the observed effects are not due to general toxicity. This is often done using assays that measure cell viability, such as the MTT assay.
-
Selectivity Profiling: A critical aspect of drug development is ensuring that a compound is selective for its intended target. Kinase inhibitor selectivity is often assessed by screening the compound against a panel of other kinases. A highly selective inhibitor is less likely to cause off-target side effects. For example, certain pyrrolo[2,3-b]pyridine derivatives have demonstrated high selectivity for GSK-3β over a panel of 24 other structurally similar kinases.[1]
-
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion): Before a compound can be considered for in vivo testing, it is essential to evaluate its drug-like properties. In vitro ADME studies provide an early indication of a compound's potential pharmacokinetic behavior. Key assays include:
-
Solubility: Poor aqueous solubility can limit a drug's absorption.
-
Permeability: Assays using cell monolayers (e.g., Caco-2) can predict a compound's ability to be absorbed across the intestinal wall.
-
Metabolic Stability: Incubating the compound with liver microsomes helps to predict how quickly it will be metabolized in the body. Good metabolic stability is often a prerequisite for achieving therapeutic concentrations in vivo.[3]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the IC50 value of a novel pyrrolo[2,3-b]pyridine derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 2: The Proof of Concept - In Vivo Evaluation
While in vitro studies provide essential preliminary data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to assess a compound's efficacy, safety, and pharmacokinetic profile in a whole-body system.
The Transition from In Vitro to In Vivo: A Critical Juncture
The decision to advance a compound from in vitro to in vivo testing is based on a comprehensive analysis of its in vitro data. A promising candidate will typically exhibit:
-
High Potency: Low nanomolar to micromolar IC50 values in biochemical and cellular assays.
-
Good Selectivity: Minimal activity against off-target kinases.
-
Favorable ADME Properties: Good solubility, permeability, and metabolic stability.
-
Acceptable Safety Profile: Low cytotoxicity in cell-based assays.
Key In Vivo Studies for Pyrrolo[2,3-b]pyridine Derivatives
-
Pharmacokinetic (PK) Studies: These studies determine what the body does to the drug. Animals are administered the compound, and blood samples are taken at various time points to measure the drug concentration. Key PK parameters include:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of distribution: The extent to which the drug distributes into the body's tissues.
-
-
Efficacy Studies: These studies are designed to determine if the drug has the desired therapeutic effect in a relevant animal model of disease. For kinase inhibitors targeting cancer, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. For other indications, such as inflammatory diseases or neurodegenerative disorders, specific animal models that mimic the human condition are used. For example, a pyrrolo[2,3-b]pyridine derivative showed efficacy in an imiquimod-induced psoriasis mouse model.[2] Another derivative demonstrated positive effects in a zebrafish model of Alzheimer's disease.[1]
-
Toxicology Studies: These studies are crucial for assessing the safety of a drug candidate. Animals are given increasing doses of the compound to determine the maximum tolerated dose (MTD) and to identify any potential toxicities. Acute toxicity studies can provide an initial assessment of a compound's safety profile.[1]
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model (Example)
Objective: To evaluate the anti-tumor efficacy of a novel pyrrolo[2,3-b]pyridine derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be dependent on the target kinase
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a specific dose and schedule.
-
Administer the vehicle control to the control group.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the compound's efficacy.
Caption: Workflow for an in vivo efficacy study using a xenograft model.
Part 3: The Synergy of In Vitro and In Vivo Data - A Comparative Analysis
The true power of preclinical drug development lies in the integration and interpretation of both in vitro and in vivo data. A successful drug candidate will demonstrate a clear correlation between its performance in the laboratory and its effects in a living system.
| Feature | In Vitro Studies | In Vivo Studies |
| Purpose | Target identification, potency, selectivity, mechanism of action, early ADME | Efficacy, safety, pharmacokinetics, dose-response relationship |
| System | Isolated enzymes, cells, tissues | Whole living organism (e.g., mouse, rat, zebrafish) |
| Complexity | Low to moderate | High |
| Cost | Relatively low | High |
| Throughput | High | Low |
| Relevance | Mechanistic understanding | Physiological and therapeutic relevance |
A lack of correlation between in vitro and in vivo results can often be attributed to factors that are not captured in simplified in vitro systems, such as:
-
Poor Pharmacokinetics: A compound that is highly potent in vitro may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach its target tissue in sufficient concentrations.
-
Off-Target Effects: A compound that appears selective in a limited in vitro kinase panel may interact with other proteins in vivo, leading to unexpected toxicities or a lack of efficacy.
-
Complexity of the Disease Model: The in vivo disease model may involve complex biological pathways that are not fully recapitulated in in vitro cell-based assays.
Conclusion: A Data-Driven Path to the Clinic
The development of novel therapeutics from the this compound scaffold is a testament to the power of a systematic and data-driven approach to drug discovery. By carefully designing and executing a comprehensive suite of in vitro and in vivo studies, researchers can build a robust preclinical data package that provides a strong rationale for advancing a compound to clinical trials. The insights gained from each stage of this process are not merely additive; they are synergistic, with in vitro data guiding the design of informative in vivo experiments, and in vivo results providing the ultimate validation of a compound's therapeutic potential. This iterative process of hypothesis, experimentation, and analysis is the engine that drives the translation of promising chemical matter into life-changing medicines.
References
- Caporuscio, F., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]
- Chen, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
- PubChem. Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. [Link]
- Štarha, R., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
- Wang, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Strategic Advantage of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in High-Throughput Combinatorial Chemistry
A Comparative Guide to a Privileged Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is paramount to the discovery of novel therapeutic agents. Combinatorial chemistry has emerged as a powerful engine for this endeavor, enabling the rapid synthesis and screening of vast numbers of compounds.[1][2] Central to the success of any combinatorial program is the selection of a versatile and strategically functionalized scaffold—a core molecular framework from which a multitude of derivatives can be systematically generated. This guide presents an in-depth technical analysis of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a tri-halogenated 7-azaindole, and elucidates its distinct advantages for combinatorial library synthesis when compared to other heterocyclic building blocks.
The 7-azaindole core, a bioisostere of indole and purine, is a well-established "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors and other biologically active molecules.[3][4][5] Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for engaging with a wide array of biological targets. The strategic placement of three different halogen atoms on this core, as seen in this compound, unlocks a powerful paradigm of sequential and orthogonal functionalization, which is the cornerstone of its utility in combinatorial chemistry.
The Principle of Orthogonal Reactivity: A Key Differentiator
The primary advantage of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This predictable hierarchy of reactivity allows for the stepwise and site-selective introduction of diverse chemical moieties, a crucial capability for building complex and varied molecular libraries.
The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
Iodine > Bromine > Chlorine [6][7][8][9]
This differential reactivity is primarily governed by the carbon-halogen bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycle.[7] The weaker carbon-iodine bond is the most susceptible to oxidative addition by a palladium(0) catalyst, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond.[7] This allows for a three-tiered approach to library diversification from a single scaffold.
Comparative Performance in Sequential Cross-Coupling Reactions
To illustrate the practical advantages of this tri-halogenated scaffold, we can compare its potential for library generation against more common, less-functionalized building blocks.
| Scaffold | Available Reactive Sites for Cross-Coupling | Potential for Sequential Functionalization | Library Complexity from a Single Scaffold |
| This compound | 3 (I, Br, Cl) | High (Three distinct, sequential steps) | Very High |
| 3-Bromo-2-chloropyridine | 2 (Br, Cl) | Moderate (Two sequential steps) | High |
| 5-Bromo-7-azaindole | 1 (Br) | Low (Single functionalization point) | Moderate |
| Indole | Multiple C-H bonds | Low (Requires C-H activation, often with lower regioselectivity) | Low to Moderate |
As the table demonstrates, the tri-halogenated scaffold offers the highest potential for generating complex and diverse libraries from a single starting material, thereby maximizing synthetic efficiency and minimizing the need for multiple, distinct scaffold syntheses.
Experimental Workflows: A Blueprint for Combinatorial Library Synthesis
The true power of this compound is realized through the execution of a sequence of orthogonal cross-coupling reactions. Below are detailed, step-by-step methodologies for the sequential functionalization of this scaffold, providing a template for combinatorial library generation.
Step 1: Sonogashira Coupling at the C-3 Position (Iodine)
The most labile carbon-iodine bond is targeted first in a Sonogashira coupling to introduce alkyne diversity.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq.).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting 3-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative by column chromatography.
dot graph TD { A[Start: 5-Bromo-4-chloro-3-iodo-7-azaindole] --> B{Step 1: Sonogashira Coupling}; B --> C[Product: 3-Alkynyl-5-bromo-4-chloro-7-azaindole]; subgraph Legend direction LR D(Scaffold) E{Reaction} F[Intermediate] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Sonogashira Coupling at C-3
Step 2: Suzuki Coupling at the C-5 Position (Bromine)
With the C-3 position functionalized, the carbon-bromine bond is now the most reactive site for a Suzuki coupling to introduce aryl or heteroaryl diversity.
Protocol:
-
To the 3-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative from Step 1 (1.0 eq.), add a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the 5-aryl/heteroaryl-3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine product by column chromatography.
dot graph TD { A[Start: 3-Alkynyl-5-bromo-4-chloro-7-azaindole] --> B{Step 2: Suzuki Coupling}; B --> C[Product: 5-Aryl-3-alkynyl-4-chloro-7-azaindole]; subgraph Legend direction LR D(Intermediate) E{Reaction} F[Intermediate] end style A fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Suzuki Coupling at C-5
Step 3: Buchwald-Hartwig Amination at the C-4 Position (Chlorine)
Finally, the more inert carbon-chlorine bond is functionalized via a Buchwald-Hartwig amination to introduce a wide range of primary or secondary amines.
Protocol:
-
In a glovebox or under an inert atmosphere, combine the 5-aryl/heteroaryl-3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine from Step 2 (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), a suitable ligand (e.g., RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat at 80-120 °C until the reaction is complete.
-
Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purify the final trisubstituted 1H-pyrrolo[2,3-b]pyridine product via column chromatography.
dot graph TD { A[Start: 5-Aryl-3-alkynyl-4-chloro-7-azaindole] --> B{Step 3: Buchwald-Hartwig Amination}; B --> C[Final Product: Trisubstituted 7-azaindole]; subgraph Legend direction LR D(Intermediate) E{Reaction} F[Final Product] end style A fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Buchwald-Hartwig Amination at C-4
Conclusion: A Superior Scaffold for Modern Drug Discovery
This compound represents a significant advancement in the design of scaffolds for combinatorial chemistry. Its tri-halogenated nature, coupled with the well-defined and predictable differences in halogen reactivity, provides an unparalleled platform for the sequential and orthogonal introduction of chemical diversity. This allows for the efficient generation of large, complex, and highly diverse compound libraries from a single, readily accessible starting material. For researchers, scientists, and drug development professionals, the adoption of this scaffold can lead to a significant acceleration of hit-to-lead campaigns and a more thorough exploration of chemical space around a privileged heterocyclic core.
References
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
- Ferreira, R., et al. (2018).
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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A Comparative Guide to Catalysts for Selective Cross-Coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. The 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, presents a versatile scaffold for the synthesis of complex molecular architectures due to the differential reactivity of its three halogen substituents. The success of a synthetic campaign targeting this scaffold hinges on the judicious selection of catalysts to achieve site-selective C-C and C-N bond formation. This guide provides a comparative analysis of catalyst systems for the sequential coupling at the C-3, C-5, and C-4 positions, supported by experimental insights from related systems.
Understanding the Reactivity Landscape
The inherent reactivity of the carbon-halogen bonds in this compound follows the established trend for aryl halides in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[1] This predictable reactivity allows for a stepwise functionalization strategy, beginning with the most labile C-3 iodo position, followed by the C-5 bromo position, and culminating with the most inert C-4 chloro position.
Caption: Decreasing reactivity of C-X bonds in cross-coupling reactions.
C-3 Position: Targeting the Iodo Group with Sonogashira Coupling
The highly reactive C-I bond at the 3-position is an ideal starting point for introducing molecular diversity, most commonly through a Sonogashira coupling to form a C-C triple bond.[2]
Catalyst Comparison for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature | Yield | Remarks |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF/MeCN | Reflux | Good to Excellent | A classic and widely used system for Sonogashira couplings of iodo-azaindoles.[3] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | RT to 60 °C | Good | Another standard catalyst, often used for its stability and commercial availability.[2] |
| Pd(OAc)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | RT | Good | Effective for the alkynylation of related heterocyclic systems.[4] |
| Copper-Free Systems | Bulky, electron-rich phosphines | None | Cs₂CO₃ | PhCN | RT | Good | Avoids the use of copper, which can sometimes lead to side reactions.[5] |
Analysis: For the initial Sonogashira coupling at the C-3 iodo position, traditional palladium-phosphine complexes with a copper(I) co-catalyst, such as Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI , are reliable and well-documented choices.[2][3] These systems offer high yields under relatively mild conditions. The choice between them often comes down to catalyst availability and ease of handling. Copper-free systems are a viable alternative, particularly when the substrate or coupling partner is sensitive to copper salts.
Experimental Protocol: Selective Sonogashira Coupling at C-3
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add an amine base, such as triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
C-5 Position: Suzuki Coupling of the Bromo Substituent
With the C-3 position functionalized, attention turns to the C-5 bromo substituent. The Suzuki-Miyaura coupling is a robust and versatile method for forming a C-C single bond at this position.
Catalyst Comparison for Suzuki Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield | Remarks | |---|---|---|---|---|---|---|---| | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 °C | High | Demonstrated high efficiency for Suzuki coupling of 5-bromoindazoles, outperforming other common catalysts.[6] | | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 °C | Moderate | A less effective catalyst for this specific transformation compared to Pd(dppf)Cl₂.[7] | | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 °C | Low | Shows significantly lower efficiency in this context.[7] | | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 °C | Good to Excellent | A promising nickel-based alternative that is effective for a range of heteroaromatic halides.[7] |
Analysis: For the Suzuki coupling at the C-5 bromo position, Pd(dppf)Cl₂ stands out as a superior catalyst based on comparative studies on the closely related 5-bromoindazole scaffold.[6] The dppf ligand plays a crucial role in stabilizing the palladium center and promoting efficient catalytic turnover. Nickel-based catalysts, such as NiCl₂(PCy₃)₂, offer a cost-effective and efficient alternative.[7]
Experimental Protocol: Selective Suzuki Coupling at C-5
-
In a reaction vessel, combine the 3-substituted-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add an anhydrous solvent like dimethoxyethane.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 equiv).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography.
C-4 Position: Buchwald-Hartwig Amination of the Chloro Group
The final functionalization targets the most resilient C-4 chloro position. The Buchwald-Hartwig amination is the premier method for forging a C-N bond at this sterically hindered and electronically deactivated site.
Catalyst Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield | Remarks | |---|---|---|---|---|---|---|---| | Pd precatalyst (e.g., P1) | RuPhos | LiHMDS | THF | RT to 60 °C | High | Specifically developed for the amination of unprotected halo-7-azaindoles, showing excellent yields.[8] | | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 °C | Good to Excellent | A highly active and versatile catalyst system for challenging C-N couplings.[9] | | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | Good | Effective for the amination of N-protected 4-bromo-7-azaindoles.[10] |
Analysis: The amination of the C-4 chloro position is the most challenging step. Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are essential for this transformation. The RuPhos-ligated palladium precatalyst (P1) with a strong, non-nucleophilic base like LiHMDS has been shown to be particularly effective for the amination of halo-7-azaindoles.[8] The Pd(OAc)₂/XPhos system is another powerful and widely applicable choice for such demanding couplings.[9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination at C-4
-
To a dry reaction vessel, add the 3,5-disubstituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as P1 (0.02 equiv), and the RuPhos ligand (0.02 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add an anhydrous solvent (e.g., THF).
-
Add a solution of LiHMDS (1.5 equiv) in THF dropwise.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring for completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry.
-
Concentrate the solution and purify the product by column chromatography.
Conclusion
The selective functionalization of this compound is a testament to the power and precision of modern cross-coupling chemistry. By understanding the inherent reactivity of the different halogen atoms and selecting the appropriate catalyst system for each transformation, researchers can efficiently construct a diverse library of complex molecules. For the sequential coupling, a Sonogashira reaction with a standard Pd(PPh₃)₄/CuI catalyst system is recommended for the C-3 iodo position. The subsequent Suzuki coupling at the C-5 bromo position is best achieved with Pd(dppf)Cl₂. Finally, the challenging Buchwald-Hartwig amination at the C-4 chloro position necessitates the use of advanced catalyst systems, with a RuPhos-ligated palladium precatalyst being a prime candidate. The experimental protocols provided herein serve as a robust starting point for the synthesis of novel 7-azaindole derivatives with significant potential in drug discovery and materials science.
References
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- Sonogashira Coupling. Chemistry LibreTexts.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Comparative study of different supports for palladium c
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Elsevier.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Recent Advances in Sonogashira Reactions.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Therapeutic Promise and Toxicological Hurdles of Pyrrolo[2,3-b]pyridine Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the development of potent inhibitors for a range of therapeutic targets, including kinases like GSK-3β and FGFR.[1][2] Numerous derivatives have shown promise as anticancer agents, highlighting the significant potential of this chemical class in oncology.[3][4]
However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges, the most critical of which is ensuring its safety and therapeutic window. Cytotoxicity, the quality of being toxic to cells, is a primary hurdle. Early and accurate assessment of a compound's cytotoxic profile is not merely a regulatory requirement; it is a fundamental step in drug discovery that guides lead optimization, prevents costly late-stage failures, and ultimately ensures patient safety.[5][6] This guide provides a comparative analysis of common cytotoxicity assays, offering the rationale behind experimental choices and detailed protocols to empower researchers in the robust evaluation of novel compounds derived from the 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine core.
PART 1: A Comparative Analysis of Key Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is a critical decision that depends on the research question, the compound's mechanism of action, and throughput requirements. Assays can be broadly categorized based on the cellular parameter they measure: metabolic activity, membrane integrity, or specific cell death pathways.
Metabolic Activity Assays: A Measure of Cellular Vigor
These assays quantify the metabolic rate of a cell population, which is directly proportional to the number of viable, proliferating cells.
-
Tetrazolium Salt-Based Assays (MTT, XTT, MTS): The foundational principle of these colorimetric assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This widely used and cost-effective assay produces a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[6][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An improvement on MTT, XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and thereby reducing procedural errors.[7][8]
-
-
Luminescent ATP Assay (CellTiter-Glo®): This assay quantifies adenosine triphosphate (ATP), the cell's energy currency, as an indicator of metabolically active cells.[9][10] The assay utilizes a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.[11][12] It is a highly sensitive "add-mix-measure" assay, making it ideal for high-throughput screening (HTS).[9]
Membrane Integrity Assays: Sentinels of Cell Death
These assays detect cytotoxicity by measuring the leakage of cellular components from cells with compromised plasma membranes.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[13][14] The released LDH is quantified through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product or a luminescent signal.[15][16][17] This assay is a direct measure of cytotoxicity and is often used as a confirmatory assay for hits from metabolic screens.
Comparative Guide to Common Cytotoxicity Assays
| Assay | Principle | Detection | Advantages | Disadvantages | Throughput |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[7] | Colorimetric (Absorbance) | Cost-effective, well-established.[5] | Requires a solubilization step, potential for compound interference.[7] | Medium |
| XTT/MTS | Mitochondrial dehydrogenase activity reduces XTT/MTS to soluble formazan.[7][8] | Colorimetric (Absorbance) | No solubilization step, faster workflow than MTT.[7][18] | Higher cost than MTT, can be affected by culture medium pH. | High |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[9][10] | Luminescence | Highly sensitive, simple "add-mix-measure" protocol, suitable for HTS.[11][19] | Higher cost, signal can be affected by compounds that inhibit luciferase. | High |
| LDH Release | Measures the release of lactate dehydrogenase from cells with damaged membranes.[13][15] | Colorimetric or Luminescent | Direct measure of cytotoxicity, stable endpoint.[16] | Less sensitive for early apoptotic events, background from serum LDH.[17] | High |
PART 2: In-Depth Experimental Protocols
The following protocols are designed to be self-validating by including essential controls. For any novel compound, it is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[20]
Protocol 1: MTT Assay for Metabolic Activity
This protocol is a cost-effective method for initial screening of the pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrrolo[2,3-b]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[20] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle only (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity (Membrane Permeability)
This protocol serves as an excellent orthogonal method to confirm cytotoxic effects observed in metabolic assays.
Materials:
-
96-well flat-bottom tissue culture plates
-
Target cells and complete culture medium
-
Test compounds
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Setup: Seed cells and treat with compounds as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the assay endpoint.
-
No-Cell Control: Culture medium only, to determine background LDH activity.[14]
-
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit).
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
PART 3: Data Analysis and Visualization
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is determined by plotting the percentage of cell viability or inhibition against the log of the compound concentration to generate a dose-response curve.[21] Non-linear regression analysis, typically using a sigmoidal (four-parameter logistic) model, is the most accurate method for calculating the IC50 value.[22] Software such as GraphPad Prism or specialized online tools can be used for this analysis.[21][23]
Visualizing Cellular Pathways and Workflows
Understanding the underlying mechanisms of cytotoxicity is crucial. Many cytotoxic compounds induce apoptosis, a form of programmed cell death. A key pathway in apoptosis is the caspase cascade, which can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.[24] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[25]
Caption: The convergence of extrinsic and intrinsic apoptosis pathways on Caspase-3.
Conclusion and Best Practices
The robust evaluation of cytotoxicity is a non-negotiable step in the preclinical development of novel this compound derivatives. A tiered approach is often most effective: begin with a cost-effective, high-throughput metabolic assay like MTT or XTT for initial screening, and then validate hits with an orthogonal assay that measures a different cellular process, such as the LDH release assay for membrane integrity.
Key Takeaways for Trustworthy Data:
-
Optimize Cell Density: Ensure that cell growth is in the logarithmic phase for the duration of the experiment. *[26] Mind Your Solvent: Keep the final concentration of solvents like DMSO low (typically <0.5%) and always use a vehicle control. *[20] Use Appropriate Controls: Always include positive, negative, and vehicle controls to ensure your assay is performing correctly.
-
Orthogonal Validation: Do not rely on a single assay. Confirming results with a method based on a different biological principle significantly increases confidence in the data.
-
Troubleshooting: Be aware of common issues like compound interference with assay reagents or high background signals and consult troubleshooting guides to resolve them.
[27][28]By adhering to these principles and employing the detailed protocols within this guide, researchers can generate reliable and reproducible cytotoxicity data, enabling informed decisions in the critical path of drug discovery.
References
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- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
- Cognitive Market Research. (2025). Caspase signaling pathway: Significance and symbolism. [Link]
- PubMed. (2025).
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
- QIAGEN GeneGlobe. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]
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- DergiPark. (2025).
- Wikipedia. IC50. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of its selectivity profile. Kinase inhibitors are notoriously promiscuous, a consequence of the highly conserved ATP-binding pocket across the human kinome. This promiscuity can be a double-edged sword, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of kinase inhibitors, with a specific focus on the emerging class of compounds built upon the 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. While specific kinome-wide data for this exact halogenation pattern is not yet broadly published, we will draw upon data from structurally related 7-azaindole inhibitors to provide a comprehensive framework for evaluation and interpretation.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged" structure in kinase inhibitor design.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent ATP-competitive inhibitor.[1] The strategic placement of halogen atoms, such as in the 5-Bromo-4-chloro-3-iodo configuration, is a key medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity of such compounds is therefore paramount to advancing their development.
Key Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough understanding of a kinase inhibitor's selectivity. Here, we delve into three cornerstone techniques: broad-panel kinase screening, cellular target engagement, and biophysical binding affinity measurement.
Kinome-Wide Profiling: The KINOMEscan® Approach
To gain a comprehensive overview of an inhibitor's selectivity, a broad, high-throughput screen against a large panel of kinases is the industry standard. The KINOMEscan® platform is a widely utilized competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[3]
The Causality Behind the Choice: Unlike traditional activity-based assays, KINOMEscan® measures direct binding to the kinase, independent of its enzymatic activity. This is particularly advantageous as it is not reliant on the availability of specific substrates or the complexities of enzyme kinetics. The platform employs a proprietary active site-directed competition binding assay, providing a direct measure of the inhibitor's affinity for each kinase in the panel.[3]
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Assay Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd) determined from a dose-response curve.
Caption: KINOMEscan® Experimental Workflow.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro screening provides a broad overview of potential interactions, it is crucial to verify that the inhibitor engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[4]
The Causality Behind the Choice: CETSA® provides evidence of direct binding in a physiological context, without the need for compound or protein labeling. This allows for the assessment of target engagement with endogenous proteins at their natural expression levels and in the presence of cellular metabolites and interacting proteins, which can all influence drug binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction, containing the non-aggregated proteins, is separated from the aggregated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. The compound 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a multi-halogenated azaindole derivative, is a structurally complex molecule used in advanced drug discovery and chemical synthesis.[1][2][3] Its combination of bromine, chlorine, and iodine on a heterocyclic scaffold necessitates a rigorous and informed disposal protocol. This guide provides the essential procedures to manage this chemical waste, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Proper disposal begins with a thorough understanding of the material's characteristics. Due to the specific combination of three different halogens, this compound must be managed as a hazardous substance. While a dedicated Safety Data Sheet (SDS) for this exact structure is not widely available, data from structurally similar azaindole derivatives indicate that this class of compounds can cause skin and eye irritation.[4][5][6] The primary concern for disposal, however, stems from its identity as a halogenated organic compound, which poses environmental risks if not handled correctly.[7][8]
| Property | Identifier |
| Chemical Name | This compound |
| Synonym | 5-Bromo-4-chloro-3-iodo-7-azaindole |
| Molecular Formula | C₇H₃BrClIN₂[1] |
| CAS Number | 1092579-75-3[2][3] |
| Inferred Hazards | Skin Irritant, Eye Irritant, Environmental Hazard |
| Waste Classification | Halogenated Organic Hazardous Waste |
Regulatory Framework and Core Disposal Principles
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management until its final, verified destruction.[10][11]
Three core principles are non-negotiable:
-
NEVER Use Sink or Standard Trash Disposal : As a hazardous chemical, this compound must not be poured down the drain or placed in municipal trash.[12] This action is illegal and environmentally damaging.
-
MANDATORY Segregation : Halogenated organic waste must be collected in a dedicated waste stream, separate from non-halogenated solvents and aqueous waste.[13][14][15][16] Cross-contamination of a non-halogenated waste stream with this compound requires the entire container to be reclassified and disposed of as the more expensive and stringently regulated halogenated waste.[13]
-
NO Land Disposal of Untreated Waste : The EPA's Land Disposal Restrictions (LDR) program expressly prohibits the land disposal of untreated hazardous wastes.[17][18] The chemical must undergo treatment to substantially reduce its toxicity before final disposal.[18]
Step-by-Step Operational Disposal Protocol
This protocol provides a direct, procedural workflow for researchers handling waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the following:
-
Eye Protection : Safety glasses or goggles compliant with OSHA or EN166 standards.[12]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5][19]
-
Body Protection : A standard laboratory coat.[5]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical for both safety and cost-efficiency.
-
Solid Waste : Collect unused or contaminated solid this compound in a designated, compatible, and clearly labeled container.[12]
-
Liquid Waste : Solutions containing the compound (e.g., from reaction workups or chromatography) must be collected in a dedicated "Halogenated Organic Waste" container.[13]
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and weigh papers that are contaminated with the compound must be collected in a sealed bag or container designated for solid hazardous waste.[12]
Step 3: Containerization and Labeling
All waste containers must meet federal and state regulations.[9]
-
Container Integrity : Use containers that are in good condition, leak-proof, and made of a material compatible with the waste. The container must have a tight-fitting screw cap and be kept closed at all times unless waste is being added.[9][13][20]
-
Accurate Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents in the container by percentage.
-
The associated hazards (e.g., Irritant, Environmental Hazard).
-
The date of first accumulation.
-
Step 4: On-Site Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation. Containers must be stored in secondary containment to mitigate spills.
Step 5: Final Disposal Arrangement
The final treatment and disposal must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Hazardous Waste Manifest : All off-site shipments of hazardous waste require a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody.[9][21][22]
Approved Disposal Technologies: The Scientific Rationale
The goal of treatment is to irreversibly destroy the hazardous compound. For multi-halogenated aromatics like this one, specific technologies are required.
-
High-Temperature Incineration : This is the most effective and common disposal method. Halogenated hazardous waste with a halogen content over 1% must be incinerated at temperatures of at least 1100°C.[23] This extreme temperature is necessary to ensure the complete destruction of the stable pyrrolopyridine ring system and to prevent the formation of highly toxic and persistent byproducts, such as halogenated dioxins and furans.[7] The incineration process must be coupled with downstream gas scrubbers to neutralize the acidic gases (HCl, HBr, HI) that are formed.[24]
-
Chemical Dehalogenation : As an alternative to incineration, chemical processes can be used to cleave the carbon-halogen bonds, rendering the molecule significantly less toxic.[25][26] These methods often use potent reducing agents or specialized reagents but are typically employed for specific, large-scale waste streams rather than general laboratory waste.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with environmental regulations, thereby upholding the principles of scientific integrity from discovery to disposal.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
